AT791
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[4-[6-[3-(dimethylamino)propoxy]-1,3-benzoxazol-2-yl]phenoxy]-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3/c1-25(2)13-5-15-27-19-9-7-18(8-10-19)23-24-21-12-11-20(17-22(21)29-23)28-16-6-14-26(3)4/h7-12,17H,5-6,13-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFYWFWUJUHSMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)OCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AT791: A Technical Guide to its Mechanism of Action as a Dual TLR7 and TLR9 Inhibitor
For Research, Scientific, and Drug Development Professionals
Abstract
AT791 is a potent, orally bioavailable small molecule inhibitor of Toll-like Receptor 7 (TLR7) and Toll-like Receptor 9 (TLR9).[1][2][3] This document provides an in-depth technical overview of the mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development. It details the compound's activity, delineates the signaling pathways it modulates, presents its quantitative inhibitory data, and outlines the key experimental protocols for its characterization.
Introduction to this compound
This compound, chemically identified as {3-[4-(6-(3-(dimethylamino)propoxy)benzo[d]oxazol-2-yl)phenoxy]-N,N-dimethylpropan-1-amine}, is a novel antagonist of endosomal Toll-like receptors, specifically TLR7 and TLR9.[4] These receptors are key components of the innate immune system, recognizing nucleic acid motifs associated with pathogens and cellular damage. Their overactivation is implicated in the pathophysiology of autoimmune diseases, such as systemic lupus erythematosus (SLE), making them attractive therapeutic targets.[4][5] this compound has been investigated for its potential in treating such autoimmune conditions by dampening the inflammatory responses mediated by TLR7 and TLR9.[4]
Core Mechanism of Action
The inhibitory action of this compound is not based on direct binding to the TLR7 and TLR9 proteins. Instead, it employs a dual mechanism dependent on its physicochemical properties:
-
Lysosomotropism and Accumulation in Acidic Compartments: this compound is characterized as a "lysosomotropic" compound, being lipophilic and containing weak base amines.[1][6] This allows it to readily penetrate cell membranes at neutral pH. However, within the acidic environment of endolysosomes where TLR7 and TLR9 reside, this compound becomes protonated and trapped, leading to its high accumulation in these specific cellular compartments.[1][4][6] The compound has pKa values of 7.9 and 6.1, which facilitates this protonation and accumulation in low-pH vesicles.[1][6]
-
Interference with Nucleic Acid Binding: The primary mechanism of TLR7 and TLR9 inhibition by this compound is its ability to interact with nucleic acids.[4][5] By binding to the DNA and RNA ligands of these receptors, this compound prevents their interaction with the TLRs, thereby blocking the initiation of the downstream signaling cascade.[4] This has been demonstrated in vitro, where this compound suppresses the interaction between DNA and TLR9.[1]
This mechanism of action, combining accumulation in the relevant cellular compartment with ligand sequestration, is a shared characteristic with other compounds that inhibit endosomal TLRs, such as hydroxychloroquine.[4][5]
Signaling Pathway Inhibition
This compound's interference with ligand binding to TLR7 and TLR9 effectively blocks the subsequent downstream signaling pathways. Upon ligand binding, TLR7 and TLR9 typically recruit the adaptor protein MyD88, initiating a signaling cascade that leads to the activation of transcription factors like NF-κB and IRF7. This results in the production of pro-inflammatory cytokines and type I interferons. By preventing the initial ligand-receptor interaction, this compound abrogates this entire cascade.
Quantitative Data
The inhibitory activity of this compound has been quantified in various cell-based assays. The following table summarizes the key IC50 values.
| Target | Cell Line | Ligand | IC50 | Reference |
| TLR9 | Human Embryonic Kidney (HEK):TLR9 | DNA | 0.04 µM (40 nM) | [1][2][3] |
| TLR7 | Human Embryonic Kidney (HEK):TLR7 | R848 | 3.33 µM | [1][2] |
| TLR9-DNA Interaction | In vitro | DNA | 1-10 µM | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Cell-Based TLR7 and TLR9 Inhibition Assays
These assays are fundamental for determining the inhibitory potency of this compound on TLR7 and TLR9 signaling in a cellular context.
Objective: To quantify the dose-dependent inhibition of TLR7 and TLR9 signaling by this compound.
Materials:
-
HEK-Blue™ hTLR7 and HEK-Blue™ hTLR9 cell lines (InvivoGen)
-
DMEM, high glucose, GlutaMAX™ Supplement (Gibco)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin
-
Zeocin™ and Blasticidin (InvivoGen)
-
CpG oligonucleotide (ODN 2006) for TLR9 stimulation
-
R848 for TLR7 stimulation
-
This compound
-
QUANTI-Blue™ Solution (InvivoGen)
-
96-well plates
Protocol:
-
Cell Culture: Culture HEK-Blue™ hTLR7 and hTLR9 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 100 µg/mL Zeocin™, and 10 µg/mL Blasticidin. Maintain cells at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Plate the cells in a 96-well plate at a density of 25,000 cells per well and incubate for 20-24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the desired concentrations of this compound to the cells.
-
Ligand Stimulation: Immediately after adding this compound, stimulate the HEK-Blue™ hTLR9 cells with CpG oligonucleotide (e.g., 1 µM ODN 2006) and the HEK-Blue™ hTLR7 cells with R848 (e.g., 1 µM).
-
Incubation: Incubate the plates for 18-24 hours at 37°C and 5% CO2.
-
SEAP Detection:
-
Prepare QUANTI-Blue™ Solution according to the manufacturer's instructions.
-
Transfer 20 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 180 µL of QUANTI-Blue™ Solution to each well.
-
Incubate for 1-3 hours at 37°C.
-
Measure the optical density at 620-650 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software.
In-Cell Oligonucleotide Bait Assay
This assay is designed to demonstrate that this compound's inhibitory activity is due to its interaction with the TLR9 ligand (CpG DNA) within the cellular environment.
Objective: To show that an excess of a non-stimulatory oligonucleotide can compete with this compound's inhibitory effect, thereby restoring TLR9 signaling.
Materials:
-
Mouse bone marrow-derived dendritic cells (BMDCs) or other TLR9-expressing primary cells
-
Stimulatory CpG oligonucleotide (e.g., CpG 2216)
-
Non-stimulatory GpC oligonucleotide (e.g., GpC 2216)
-
This compound
-
ELISA kit for mouse IL-6
Protocol:
-
Cell Preparation: Isolate and culture BMDCs according to standard protocols.
-
Assay Setup: Plate the BMDCs in a 96-well plate.
-
Treatment Conditions:
-
Control: Stimulate cells with CpG 2216.
-
Inhibition: Treat cells with this compound (e.g., 10 µM) followed by stimulation with CpG 2216.
-
Competition: Treat cells with this compound and an excess of non-stimulatory GpC 2216, followed by stimulation with CpG 2216.
-
Negative Controls: Untreated cells, cells treated with GpC 2216 alone, and cells treated with this compound and GpC 2216 without CpG 2216 stimulation.
-
-
Incubation: Incubate the cells for 24 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of IL-6 using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the levels of IL-6 across the different treatment conditions. A restoration of IL-6 production in the competition condition indicates that this compound's inhibitory effect is mediated through its interaction with the CpG oligonucleotide.
In Vivo Mouse CpG Challenge
This in vivo experiment validates the efficacy of this compound in a living organism.
Objective: To assess the ability of orally administered this compound to suppress the systemic inflammatory response induced by a TLR9 agonist in mice.
Materials:
-
C57BL/6 mice
-
This compound
-
CpG oligonucleotide (e.g., CpG 1668)
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
ELISA kit for mouse IL-6
Protocol:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
This compound Administration: Administer this compound (e.g., 20 mg/kg) or vehicle to the mice via oral gavage.
-
CpG Challenge: After a predetermined time (e.g., 1-2 hours) following this compound administration, challenge the mice with an intraperitoneal injection of CpG 1668.
-
Blood Collection: At the peak of the expected cytokine response (e.g., 2-4 hours after CpG challenge), collect blood samples from the mice.
-
Serum Preparation: Process the blood samples to obtain serum.
-
Cytokine Measurement: Measure the concentration of IL-6 in the serum using an ELISA kit.
-
Data Analysis: Compare the serum IL-6 levels between the vehicle-treated and this compound-treated groups to determine the in vivo efficacy of this compound.
Conclusion
This compound is a potent dual inhibitor of TLR7 and TLR9 that functions through a mechanism of lysosomotropism and interference with nucleic acid ligand binding. Its efficacy has been demonstrated in both in vitro cellular assays and in vivo models of TLR9-mediated inflammation. The data and protocols presented in this guide provide a comprehensive technical resource for researchers and drug developers working on novel therapeutics for autoimmune and inflammatory diseases.
References
- 1. Oligonucleotide-pulldown assay [bio-protocol.org]
- 2. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 2.5. HEK 293 TLR9 reporter assay [bio-protocol.org]
- 4. TLR9 Reporter Assay [bio-protocol.org]
- 5. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neutrophil extracellular traps have auto-catabolic activity and produce mononucleosome-associated circulating DNA - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to AT791: A Dual Inhibitor of Toll-Like Receptors 7 and 9
For Researchers, Scientists, and Drug Development Professionals
Abstract
AT791 is a potent, orally bioavailable small molecule inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9).[1] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of this compound. Detailed experimental protocols for assessing its inhibitory effects and a visualization of the targeted signaling pathway are included to support further research and development efforts in immunology and drug discovery.
Chemical Structure and Properties
This compound, with the IUPAC name {3-[4-(6-(3-(dimethylamino)propoxy)benzo[d]oxazol-2-yl)phenoxy]-N,N-dimethylpropan-1-amine}, is a small molecule with a molecular formula of C₂₃H₃₁N₃O₃ and a molecular weight of 397.51 g/mol .[1]
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
SMILES String: CN(C)CCCOC1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)OCCCN(C)C[2]
Quantitative Data
The inhibitory activity of this compound has been quantified against human TLR7 and TLR9. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | Agonist | Cell Line | IC50 (µM) | Reference |
| TLR9 | CpG DNA | HEK:TLR9 | 0.04 | [2][3][4] |
| TLR7 | R848 | HEK:TLR7 | 3.33 | [2][3][4] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the inhibitory activity of this compound.
In Vitro TLR7 and TLR9 Inhibition Assays
This protocol describes the use of human embryonic kidney (HEK) 293 cells stably expressing human TLR7 or TLR9 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene. The SEAP gene is under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR7 and hTLR9 cells (InvivoGen)
-
DMEM, high glucose, GlutaMAX™ Supplement, pyruvate (Gibco)
-
Fetal Bovine Serum (FBS), heat-inactivated (Gibco)
-
HEK-Blue™ Selection (InvivoGen)
-
QUANTI-Blue™ Solution (InvivoGen)
-
CpG Oligonucleotide (e.g., ODN 2006) for TLR9 stimulation
-
R848 (Resiquimod) for TLR7 stimulation
-
This compound
-
96-well plates, flat-bottom (Corning)
Cell Culture:
-
Culture HEK-Blue™ hTLR7 and hTLR9 cells in DMEM supplemented with 10% heat-inactivated FBS and 1X HEK-Blue™ Selection.
-
Maintain cells at 37°C in a 5% CO₂ incubator.
-
Subculture cells every 3-4 days when they reach 80-90% confluency.
Inhibition Assay Protocol:
-
Prepare a stock solution of this compound in DMSO. Further dilute in cell culture medium to desired concentrations.
-
Seed the HEK-Blue™ cells into a 96-well plate at a density of 2.5 x 10⁵ cells/mL in a volume of 180 µL per well.
-
Add 20 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the plates for 1 hour at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of the TLR7 agonist (R848, final concentration ~1 µg/mL) or TLR9 agonist (CpG DNA, final concentration ~1 µM) to the appropriate wells.
-
Incubate the plates for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of the cell supernatant from each well to a new 96-well plate.
-
Add 180 µL of QUANTI-Blue™ Solution to each well of the new plate.
-
Incubate the plate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-655 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the log concentration of this compound using a non-linear regression model.
In Vivo Administration Protocol (Mice)
This protocol outlines the oral administration of this compound to mice to assess its in vivo efficacy.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 90% corn oil)
-
Oral gavage needles
-
Mice (e.g., C57BL/6)
Protocol:
-
Prepare a suspension of this compound in the chosen vehicle. A common formulation is 10% DMSO and 90% corn oil.[5]
-
The final concentration should be calculated based on the desired dosage (e.g., 20 mg/kg) and the average weight of the mice.
-
Administer the this compound suspension or vehicle control to the mice via oral gavage.
-
Subsequent experimental procedures, such as challenging with a TLR agonist and measuring cytokine responses, should be performed at appropriate time points after this compound administration. For instance, short-term induction of serum interleukin-6 in mice by CpG1668 DNA is effectively suppressed by pretreatment with this compound at a dosage of 20 mg/kg.[5]
Signaling Pathway
This compound inhibits the signaling pathways of both TLR7 and TLR9. These receptors are located in the endosomes and recognize nucleic acids: single-stranded RNA (ssRNA) for TLR7 and unmethylated CpG DNA for TLR9. Upon ligand binding, both TLR7 and TLR9 recruit the adaptor protein MyD88. This initiates a signaling cascade involving IRAK4, IRAK1, and TRAF6, which ultimately leads to the activation of the transcription factors NF-κB and IRF7. NF-κB activation drives the expression of pro-inflammatory cytokines, while IRF7 activation leads to the production of type I interferons.
Caption: TLR7 and TLR9 Signaling Pathway Inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Figure 1 from TLR signaling pathways. | Semantic Scholar [semanticscholar.org]
AT791: A Technical Overview of a Novel TLR7 and TLR9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the discovery and development of AT791, a novel small molecule inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9). This compound has been identified as a potential therapeutic agent for autoimmune diseases.[1]
Introduction
Toll-like receptors 7 and 9 are key components of the innate immune system, recognizing nucleic acid-containing complexes. Their overactivation has been implicated in the pathogenesis of autoimmune diseases such as lupus. This compound was developed to block the signaling of these receptors, thereby offering a potential therapeutic intervention.[1]
Quantitative Data Summary
The inhibitory activity of this compound on TLR7 and TLR9 has been quantified through in vitro assays. The following table summarizes the key IC50 values.
| Target | IC50 (µM) |
| TLR7 | 3.33 |
| TLR9 | 0.04 |
| Table 1: In vitro inhibitory activity of this compound.[2] |
Mechanism of Action
This compound inhibits TLR7 and TLR9 signaling through a dual mechanism. It exhibits a weak interaction with nucleic acids and demonstrates high accumulation in the acidic intracellular compartments where these receptors are located. This binding to DNA prevents the interaction between DNA and TLR9 in vitro and modulates the signaling process in vivo.[1] This mechanism of action, inhibiting endosomal TLRs, is also shared by other structurally different molecules, including hydroxychloroquine.[1]
Below is a diagram illustrating the proposed signaling pathway and the point of intervention by this compound.
Experimental Protocols
The following outlines the general methodologies employed in the characterization of this compound.
In vitro Inhibition Assays (IC50 Determination) A variety of human and mouse cell types were utilized to assess the inhibitory activity of this compound on TLR7 and TLR9 signaling.[1] Specific cell lines expressing these receptors were stimulated with their respective ligands (e.g., CpG-containing DNA for TLR9) in the presence of varying concentrations of this compound. The inhibition of downstream signaling was measured, typically by quantifying the levels of secreted cytokines or reporter gene expression. The IC50 values were then calculated from the dose-response curves.
DNA-TLR9 Interaction Assay To confirm the direct inhibition of DNA binding to TLR9, an in vitro assay was performed. This likely involved a purified or recombinant form of the TLR9 protein and labeled CpG DNA. The ability of this compound to disrupt this interaction was measured, providing evidence for its mechanism of action.[1]
In vivo Efficacy Studies in Mouse Models To evaluate the in vivo effects of this compound, mouse models were utilized.[1] The general workflow for such a study is depicted below.
In these studies, mice were administered this compound, followed by a challenge with a TLR9 agonist like CpG-containing DNA. The subsequent immune responses were then measured to determine the in vivo efficacy of the compound.[1] In chronic studies using spontaneous mouse lupus models, another compound, E6446, was observed to slow the development of circulating antinuclear antibodies and had a modest effect on anti-double-stranded DNA titers, though no significant impact on proteinuria or mortality was observed.[1]
Pharmacokinetics and Intracellular Accumulation
A key discovery in the development of this compound was its ability to accumulate in acidic intracellular compartments, the location of TLR7 and TLR9.[1] This property is crucial for its inhibitory activity. The relationship between the compound's properties and its mechanism of action is illustrated below.
Conclusion
This compound represents a novel class of small molecule inhibitors targeting endosomal Toll-like receptors. Its unique mechanism, involving both nucleic acid interaction and high accumulation in acidic intracellular compartments, makes it a promising candidate for further investigation in the treatment of autoimmune diseases. The data presented here provide a foundational understanding for researchers and drug development professionals interested in this therapeutic approach.
References
AT791: A Technical Guide to a Dual TLR7 and TLR9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Toll-like receptors (TLRs) are a cornerstone of the innate immune system, responsible for recognizing pathogen-associated molecular patterns (PAMPs). TLR7 and TLR9, located within endosomal compartments, are activated by single-stranded RNA (ssRNA) and unmethylated CpG DNA, respectively. Their overactivation is implicated in the pathogenesis of various autoimmune diseases, such as systemic lupus erythematosus (SLE), making them attractive therapeutic targets. This document provides a comprehensive technical overview of AT791, a potent, orally bioavailable small molecule inhibitor of both TLR7 and TLR9. We will delve into its mechanism of action, present key quantitative data, outline relevant experimental protocols, and visualize the complex signaling pathways it modulates.
Introduction to this compound
This compound, chemically identified as 3-[4-(6-(3-(dimethylamino)propoxy)benzo[d]oxazol-2-yl)phenoxy]-N,N-dimethylpropan-1-amine, is a novel compound that effectively inhibits signaling from both TLR7 and TLR9.[1][2] Its dual inhibitory action and oral bioavailability make it a significant tool for preclinical research and a potential candidate for therapeutic development in the context of autoimmune and inflammatory disorders.[3]
Physicochemical and Inhibitory Properties of this compound
The fundamental properties of this compound and its inhibitory concentrations against TLR7 and TLR9 are summarized in the tables below. The data highlights that this compound is significantly more potent against TLR9 than TLR7.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Name | 3-[4-(6-(3-(dimethylamino)propoxy)benzo[d]oxazol-2-yl)phenoxy]-N,N-dimethylpropan-1-amine | [1][2] |
| CAS Number | 1219962-49-8 | [5] |
| Molecular Formula | C23H31N3O3 | [5] |
| Molecular Weight | 397.519 g/mol | [5] |
| Appearance | Solid |[5] |
Table 2: In Vitro Inhibitory Activity of this compound
| Target | Cell Type / Assay | Ligand | IC50 | Reference |
|---|---|---|---|---|
| TLR9 | HEK:TLR9 Cells | CpG DNA | 0.04 µM | [3][4] |
| TLR7 | HEK:TLR7 Cells | R848 | 3.33 µM | [3][4] |
| DNA-TLR9 Interaction | In Vitro Assay | DNA | 1 - 10 µM |[3][6] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Challenge | Dose | Effect | Reference |
|---|
| Mouse | CpG1668 DNA | 20 mg/kg (p.o.) | Effective suppression of serum IL-6 induction |[3] |
Mechanism of Action
This compound employs a sophisticated, indirect mechanism to inhibit TLR7 and TLR9 signaling. It does not appear to bind directly to the receptors themselves.[7] Instead, its efficacy relies on two key physicochemical properties:
-
Lysosomotropism : this compound is a lipophilic weak base. This characteristic allows it to freely cross cell membranes and accumulate in acidic intracellular compartments, such as the endosomes where TLR7 and TLR9 are located.[1][3] This property is shared by other TLR7/9 inhibitors like hydroxychloroquine.[1][6]
-
Nucleic Acid Interaction : The compound exhibits a weak interaction with nucleic acids. By binding to the DNA and RNA ligands of TLR9 and TLR7, this compound prevents them from engaging with and activating their respective receptors.[1][6][8]
This dual mechanism—concentrating in the necessary subcellular location and neutralizing the activating ligands—underpins its potent inhibitory effects.
TLR7 and TLR9 Signaling Pathways
Both TLR7 and TLR9 signal primarily through the MyD88-dependent pathway to induce inflammatory responses.[9][10] This involves the recruitment of adaptor proteins and kinases that ultimately activate key transcription factors like NF-κB and IRF7, leading to the production of pro-inflammatory cytokines and Type I interferons.[9][11]
TLR7 Signaling Pathway
TLR7 recognizes viral ssRNA or synthetic imidazoquinolines like R848. Its activation is a key driver of antiviral and autoimmune responses.
TLR9 Signaling Pathway
TLR9 detects unmethylated CpG motifs prevalent in bacterial and viral DNA.[12] Chronic activation by self-DNA contributes to lupus pathology. The signaling cascade is highly similar to that of TLR7, leading to inflammatory and interferon responses.[13][14]
Experimental Protocols
This section provides an overview of the methodologies used to characterize the activity of this compound.
TLR Reporter Gene Assay (In Vitro)
This assay is fundamental for determining the inhibitory potency (IC50) of compounds like this compound.
-
Objective : To quantify the inhibition of TLR7 or TLR9 signaling in a cellular context.
-
Cell Line : Human Embryonic Kidney (HEK293) cells stably expressing a single human TLR (e.g., TLR7 or TLR9) and a reporter gene, typically Secreted Embryonic Alkaline Phosphatase (SEAP) or luciferase, under the control of an NF-κB-inducible promoter.[6][15]
-
Protocol Outline :
-
Cell Plating : Seed the HEK-TLR reporter cells into 96-well plates and allow them to adhere overnight.
-
Compound Preparation : Prepare a serial dilution of this compound in assay medium.
-
Treatment : Add the this compound dilutions to the cells.
-
Stimulation : After a short pre-incubation (e.g., 1 hour), add a known TLR agonist at a fixed concentration (e.g., R848 for TLR7, CpG-ODN for TLR9) to all wells except the negative controls.
-
Incubation : Incubate the plates for 16-24 hours at 37°C.
-
Detection : Measure the reporter gene activity. For a SEAP reporter, this involves collecting the supernatant and using a detection reagent like QUANTI-Blue™.[15] For luciferase, a lytic reagent is added directly to the cells.
-
Data Analysis : Plot the reporter activity against the logarithm of this compound concentration and fit to a four-parameter logistic curve to determine the IC50 value.
-
DNA-TLR9 Interaction Assay (Biochemical)
This assay directly assesses the ability of this compound to disrupt the binding of CpG DNA to the TLR9 protein.
-
Objective : To measure the direct interference of this compound with the ligand-receptor interaction.
-
Principle : An ELISA-like format is often used.
-
Protocol Outline :
-
Coating : Coat a 96-well plate with a recombinant Fc-tagged TLR9 protein.
-
Blocking : Block non-specific binding sites on the plate.
-
Incubation : Add a biotinylated CpG-ODN ligand to the wells simultaneously with various concentrations of this compound. Assays are typically performed in an acidic buffer (e.g., pH 5.5) to mimic endosomal conditions.[6]
-
Washing : Wash the plate to remove unbound ligand and inhibitor.
-
Detection : Add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated DNA.
-
Substrate Addition : Add an HRP substrate (e.g., TMB) and measure the resulting colorimetric signal.
-
Data Analysis : Calculate the IC50 value, representing the concentration of this compound required to inhibit 50% of the DNA-TLR9 binding.
-
Cytokine Suppression Assay (In Vivo)
This experiment evaluates the efficacy of this compound in a living organism.
-
Objective : To determine if oral administration of this compound can block a systemic inflammatory response induced by a TLR9 agonist.
-
Animal Model : C57BL/6 mice or other appropriate strains.
-
Protocol Outline :
-
Acclimatization : Allow animals to acclimate to the facility for at least one week.
-
Compound Administration : Administer this compound (e.g., 20 mg/kg) or vehicle control (e.g., corn oil) to the mice via oral gavage (p.o.).[3][4]
-
Challenge : After a set period (e.g., 1-2 hours), challenge the mice with an intraperitoneal (i.p.) or intravenous (i.v.) injection of a TLR9 agonist, such as CpG1668 DNA.
-
Sample Collection : At the peak of the expected cytokine response (e.g., 2-4 hours post-challenge), collect blood samples.
-
Cytokine Measurement : Prepare serum from the blood and measure the concentration of key pro-inflammatory cytokines, such as IL-6 or TNF-α, using an ELISA kit.
-
Data Analysis : Compare cytokine levels between the vehicle-treated and this compound-treated groups to determine the percentage of inhibition.
-
Conclusion
This compound is a potent dual inhibitor of TLR7 and TLR9, demonstrating significant activity both in vitro and in vivo. Its unique lysosomotropic mechanism, which involves accumulation in acidic endosomes and subsequent interference with ligand-receptor binding, distinguishes it from direct receptor antagonists. The comprehensive data presented in this guide underscore its value as a research tool for dissecting the roles of TLR7 and TLR9 in immunity and disease. Furthermore, its oral bioavailability and efficacy in suppressing TLR9-mediated inflammation in animal models suggest its potential as a therapeutic agent for autoimmune conditions driven by aberrant activation of these nucleic acid-sensing pathways.
References
- 1. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [논문]Novel Small Molecule Inhibitors of TLR7 and TLR9: Mechanism of Action and Efficacy In Vivo [scienceon.kisti.re.kr]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound |CAS:1219962-49-8 Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances on Small-Molecule Antagonists Targeting TLR7 [mdpi.com]
- 8. Novel Small Molecule Inhibitors of TLR7 and TLR9: Mechanism of Action and Efficacy In Vivo | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 11. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]
- 12. Toll-like receptor 9 - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Below the surface: The inner lives of TLR4 and TLR9 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. invivogen.com [invivogen.com]
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of AT791
For Researchers, Scientists, and Drug Development Professionals
Abstract
AT791 is a potent, orally bioavailable small molecule inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9). It represents a promising therapeutic candidate for the treatment of autoimmune diseases, such as systemic lupus erythematosus (SLE), by attenuating the aberrant activation of the innate immune system. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of this compound, summarizing key data from in vitro and in vivo studies. The information presented herein is intended to support further research and development of this compound.
Introduction
Toll-like receptors 7 and 9 are key components of the innate immune system, recognizing single-stranded RNA and unmethylated CpG DNA, respectively. Their activation triggers downstream signaling cascades that lead to the production of pro-inflammatory cytokines and type I interferons. In autoimmune diseases like lupus, the dysregulation of these pathways contributes to chronic inflammation and tissue damage. This compound has emerged as a dual inhibitor of TLR7 and TLR9, offering a targeted approach to modulate these pathological immune responses.
Pharmacodynamics
Mechanism of Action
This compound is a "lysosomotropic" compound, characterized by its lipophilic nature and the presence of weak base amines. This chemical property facilitates its accumulation within the acidic intracellular compartments, such as endolysosomes, where TLR7 and TLR9 are located. The proposed mechanism of action involves a weak interaction of this compound with nucleic acids (ssRNA and CpG DNA), which in turn prevents their binding to and activation of TLR7 and TLR9. This ultimately inhibits the downstream signaling pathways and the subsequent production of inflammatory mediators.
Caption: Proposed mechanism of action of this compound.
In Vitro Activity
This compound has demonstrated potent inhibitory activity against TLR7 and TLR9 in various in vitro assays. The half-maximal inhibitory concentrations (IC50) have been determined in human embryonic kidney (HEK) 293 cells engineered to express these receptors.
| Receptor | Cell Line | Agonist | IC50 (µM) |
| TLR9 | HEK293 | CpG DNA | 0.04[1] |
| TLR7 | HEK293 | R848 | 3.33[1] |
| TLR9-DNA Interaction | In vitro assay | - | 1 - 10[1] |
Pharmacokinetics
While detailed pharmacokinetic parameters for this compound are not extensively published in publicly available literature, the compound is described as being orally bioavailable. The following sections summarize the available information.
In Vivo Pharmacodynamics in Mice
The in vivo efficacy of this compound has been demonstrated in a mouse model of TLR9-mediated inflammation. Oral administration of this compound was shown to effectively suppress the production of serum interleukin-6 (IL-6) induced by the TLR9 agonist CpG1668 DNA.
| Animal Model | Dose (Oral) | Challenge | Pharmacodynamic Effect |
| Mouse | 20 mg/kg[1] | CpG1668 DNA | Effective suppression of short-term induction of serum IL-6[1] |
No quantitative data on Cmax, Tmax, half-life, clearance, or volume of distribution for this compound in mice is available in the reviewed literature.
Experimental Protocols
In Vitro IC50 Determination in HEK293 Cells
-
Cell Lines: Human embryonic kidney (HEK) 293 cells stably transfected to express either human TLR7 or TLR9.
-
Agonists:
-
TLR9: CpG oligodeoxynucleotides (e.g., CpG-A ODN 2216).
-
TLR7: Resiquimod (R848).
-
-
Methodology:
-
HEK293 cells are seeded in 96-well plates.
-
Cells are pre-incubated with varying concentrations of this compound for a specified period (e.g., 1 hour).
-
The respective agonist (CpG DNA or R848) is added to the wells to stimulate the TLRs.
-
After an incubation period, the cell supernatant is collected.
-
The concentration of a downstream reporter, such as secreted alkaline phosphatase (SEAP) or a pro-inflammatory cytokine (e.g., IL-8), is measured using a suitable assay (e.g., colorimetric or ELISA).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Caption: Workflow for in vitro IC50 determination.
In Vivo Pharmacodynamic Study in Mice
-
Animal Model: C57BL/6 mice.
-
Dosing: this compound is administered orally (p.o.) at a dose of 20 mg/kg. The vehicle used for formulation is not specified in the available literature.
-
Challenge: After a defined pre-treatment period with this compound, mice are challenged with an intraperitoneal (i.p.) injection of CpG1668 DNA to induce a systemic inflammatory response.
-
Sample Collection: Blood samples are collected at a specified time point after the CpG challenge (e.g., 2-4 hours).
-
Analysis: Serum is isolated from the blood samples, and the concentration of IL-6 is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Endpoint: The percentage of inhibition of CpG-induced IL-6 production in this compound-treated mice is calculated relative to vehicle-treated control animals.
Caption: Workflow for in vivo pharmacodynamic study.
Conclusion
This compound is a potent dual inhibitor of TLR7 and TLR9 with a well-defined mechanism of action centered on its accumulation in acidic intracellular vesicles. Its in vitro activity and in vivo efficacy in a mouse model of TLR9-mediated inflammation underscore its potential as a therapeutic agent for autoimmune diseases. However, a comprehensive understanding of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion, is crucial for its further clinical development. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working on this compound and other TLR7/9 inhibitors. Further studies are warranted to fully elucidate the pharmacokinetic properties of this compound and to establish a clear pharmacokinetic/pharmacodynamic relationship.
References
AT791: A Comprehensive Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability properties of AT791, a potent inhibitor of Toll-like receptor 7 (TLR7) and TLR9. The information herein is intended to support researchers, scientists, and drug development professionals in the effective handling, formulation, and application of this compound in preclinical and research settings.
Core Physicochemical Properties
This compound is a small molecule with a molecular weight of 397.51 g/mol and a molecular formula of C₂₃H₃₁N₃O₃.[1] Its chemical structure contains weakly basic amines, contributing to its classification as a lysosomotropic compound.[1][2] This characteristic allows this compound to be nonpolar at neutral pH, enabling it to cross lipid membranes. However, within the acidic environment of endolysosomes, it becomes protonated and subsequently trapped.[1][2] The pKa values for this compound have been determined by capillary electrophoresis to be 7.9 and 6.1.[1][2]
Solubility Profile
The solubility of this compound has been characterized in various solvents and formulations to support both in vitro and in vivo studies.
In Vitro Solubility
This compound exhibits high solubility in dimethyl sulfoxide (DMSO) and good solubility in ethanol. It is, however, insoluble in water.[3][4] It is recommended to use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce solubility.[3][4] For aqueous-based cellular assays, it is advisable to first prepare a concentrated stock solution in DMSO and then perform serial dilutions in the final aqueous medium to the desired working concentration.[5] To avoid precipitation, pre-warming both the stock solution and the culture medium to 37°C before dilution can be beneficial.[6] If precipitation occurs, sonication can be used to aid dissolution.[6]
Table 1: Quantitative Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 100[1][2] | 251.57[1][2] | Ultrasonic treatment may be needed.[1][2] |
| DMSO | 80[3][4][6] | 201.25[3][4][6] | Use of fresh DMSO is recommended as it is hygroscopic.[2][3][4] |
| Ethanol | 20[3][4] | 50.31 | |
| Water | Insoluble[3][4] | - |
In Vivo Solubility
For animal studies, this compound can be formulated in several vehicles to achieve a clear solution suitable for oral administration. The solubility in these formulations is reported to be at least 2.5 mg/mL.[1][2]
Table 2: In Vivo Formulations for this compound
| Formulation Composition | Solubility (mg/mL) | Molar Equivalent (mM) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5[1][2] | ≥ 6.29[1][2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5[1][2] | ≥ 6.29[1][2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5[1][2] | ≥ 6.29[1][2] |
Stability and Storage
Proper storage of this compound is crucial to maintain its integrity and biological activity. Stability data is available for both the solid compound and solutions in various solvents.
Table 3: Recommended Storage Conditions and Stability of this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1][2] |
| Powder | 4°C | 2 years[2] |
| In Solvent | -80°C | 6 months to 1 year[1][2][3][4] |
| In Solvent | -20°C | 1 month[1][2][3][4] |
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes before storage.[3][4] For in vivo experiments, freshly prepared solutions should be used.[2]
Experimental Protocols
While specific, detailed experimental protocols for determining the solubility and stability of this compound are not publicly available, the following represents standard methodologies that are likely employed.
Solubility Determination Protocol (Conceptual)
A common method for determining thermodynamic solubility is the shake-flask method.
-
Preparation: An excess amount of this compound powder is added to a known volume of the solvent in a sealed vial.
-
Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The suspension is filtered through a fine-pore filter (e.g., 0.22 µm) to remove undissolved solid.
-
Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Stability Assessment Protocol (Conceptual)
Stability-indicating HPLC methods are typically used to assess the stability of a compound over time.
-
Sample Preparation: this compound is prepared as a solid or in solution and stored under defined conditions (e.g., specific temperature and humidity).
-
Time Points: At designated time points (e.g., 0, 1, 3, 6 months), an aliquot of the sample is taken for analysis.
-
HPLC Analysis: The sample is analyzed by a stability-indicating HPLC method. This method should be capable of separating the intact this compound from any potential degradation products.
-
Data Analysis: The peak area of this compound is compared to the initial time point to determine the percentage of the compound remaining. The appearance of any new peaks would indicate degradation products, which can be further characterized.
Visualizing Workflows and Pathways
Experimental Workflow for In Vivo Formulation
The following diagram illustrates a typical workflow for preparing an in vivo formulation of this compound.
This compound Mechanism of Action: Inhibition of TLR7/9 Signaling
This compound exerts its inhibitory effects on the Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9) signaling pathways. These receptors are located in the endosomal compartment and recognize pathogen-associated molecular patterns (PAMPs), such as single-stranded RNA (for TLR7) and unmethylated CpG DNA (for TLR9).[3][6][7] Upon activation, TLR7 and TLR9 recruit the adaptor protein MyD88, initiating a signaling cascade that leads to the activation of transcription factors like NF-κB and IRFs, resulting in the production of pro-inflammatory cytokines and type I interferons.[3][8] this compound inhibits this signaling cascade.[5][6]
References
- 1. immunomart.org [immunomart.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | TLR7 inhibitor | TLR9 inhibitor | TargetMol [targetmol.com]
- 6. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toll-like receptor 9 - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]
AT791 Target Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AT791 is a small molecule inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9), critical components of the innate immune system. This document provides a comprehensive overview of the target binding affinity of this compound, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization. This compound exhibits a unique inhibitory profile, not through direct receptor binding, but by accumulating in acidic intracellular compartments and interfering with the binding of nucleic acid ligands to TLR7 and TLR9. This guide is intended to serve as a technical resource for researchers and professionals in drug development investigating the therapeutic potential of TLR inhibitors.
Introduction
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). TLR7 and TLR9 are located in endosomal compartments and are responsible for detecting single-stranded RNA (ssRNA) and unmethylated CpG DNA, respectively. Aberrant activation of these receptors is implicated in the pathophysiology of various autoimmune diseases, making them attractive therapeutic targets.
This compound has emerged as a potent inhibitor of TLR7 and TLR9 signaling.[1][2] Understanding its precise mechanism and binding affinity is paramount for its development as a potential therapeutic agent. This guide synthesizes the available data on this compound's interaction with its targets, providing a detailed examination of its inhibitory activity and the methodologies employed in its evaluation.
Mechanism of Action
The inhibitory activity of this compound against TLR7 and TLR9 is not based on a conventional direct binding to the receptor proteins. Instead, this compound functions as a lysosomotropic agent.[1][2][3] This mechanism is characterized by two key properties:
-
Accumulation in Acidic Compartments: As a lipophilic weak base, this compound readily crosses cell membranes and accumulates in the acidic environment of endosomes, where TLR7 and TLR9 reside.
-
Interference with Nucleic Acid Binding: Within the endosomes, this compound is believed to interact weakly with nucleic acids. This interaction prevents the natural ligands (ssRNA for TLR7 and CpG DNA for TLR9) from binding to and activating their respective receptors.[1][2]
This indirect mechanism of action is a crucial consideration for the design and interpretation of binding and activity assays.
Quantitative Inhibitory Data
The inhibitory potency of this compound has been quantified through cell-based assays, measuring the concentration required to inhibit 50% of the TLR7- or TLR9-mediated signaling (IC50).
| Target | Assay Type | Cell Line | Stimulant | IC50 Value | Reference |
| TLR9 | NF-κB Reporter Assay | HEK293 cells expressing TLR9 | CpG DNA | 0.04 µM (40 nM) | [4] |
| TLR7 | NF-κB Reporter Assay | HEK293 cells expressing TLR7 | R848 | 3.33 µM | |
| DNA-TLR9 Interaction | In vitro Oligonucleotide Bait Assay | N/A | N/A | 1 - 10 µM | [3] |
Table 1: Summary of this compound Inhibitory Potency.
Experimental Protocols
Cell-Based TLR9 and TLR7 Inhibition Assays (NF-κB Reporter Assay)
These assays quantify the ability of this compound to inhibit the signaling cascade downstream of TLR9 or TLR7 activation in a cellular context.
4.1.1. Principle
Human embryonic kidney (HEK) 293 cells are engineered to stably express either human TLR9 or TLR7. These cells also contain a reporter gene, such as firefly luciferase or secreted embryonic alkaline phosphatase (SEAP), under the control of an NF-κB promoter. Activation of the TLR pathway leads to the activation of the transcription factor NF-κB, which in turn drives the expression of the reporter gene. The amount of light produced by the luciferase reaction or the colorimetric signal from the SEAP substrate is proportional to the level of TLR activation. A decrease in the reporter signal in the presence of this compound indicates inhibition.
4.1.2. Materials
-
HEK293 cells stably expressing human TLR9 and an NF-κB-luciferase reporter construct.
-
HEK293 cells stably expressing human TLR7 and an NF-κB-luciferase reporter construct.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics.
-
TLR9 agonist: CpG oligodeoxynucleotides (e.g., ODN 2006).
-
TLR7 agonist: R848.
-
This compound.
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
4.1.3. Protocol
-
Cell Seeding: Seed the HEK-TLR9 or HEK-TLR7 reporter cells in a 96-well plate at a density of 30,000-50,000 cells per well in 100 µL of growth medium.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in assay medium.
-
Compound Addition: Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Stimulation:
-
For the TLR9 assay, add a pre-determined optimal concentration of CpG ODN to the wells.
-
For the TLR7 assay, add a pre-determined optimal concentration of R848 to the wells.
-
Include unstimulated control wells containing only cells and media.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-18 hours.
-
Lysis and Reporter Assay:
-
Equilibrate the plate to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from the unstimulated control wells.
-
Normalize the data to the stimulated control wells (100% activation).
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vitro DNA-TLR9 Interaction Inhibition Assay (Oligonucleotide Bait Assay)
This assay assesses the ability of this compound to directly interfere with the binding of CpG DNA to the TLR9 protein.
4.2.1. Principle
A recombinant TLR9 protein (or a fragment containing the DNA binding domain) is immobilized on a solid support, such as a multi-well plate. A labeled CpG oligonucleotide (e.g., biotinylated) is then added. In the absence of an inhibitor, the labeled oligonucleotide will bind to the TLR9 protein. The amount of bound oligonucleotide is then quantified using a detection system (e.g., streptavidin-HRP followed by a colorimetric substrate). When this compound is present, it can interfere with this interaction, leading to a reduced signal.
4.2.2. Materials
-
Recombinant human TLR9 protein.
-
High-binding 96-well plates.
-
Biotinylated CpG oligodeoxynucleotide.
-
This compound.
-
Assay buffer (e.g., phosphate-buffered saline with a small amount of detergent).
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate.
-
HRP substrate (e.g., TMB).
-
Stop solution.
-
Plate reader.
4.2.3. Protocol
-
Protein Coating: Coat the wells of a high-binding 96-well plate with the recombinant TLR9 protein overnight at 4°C.
-
Washing and Blocking: Wash the plate to remove unbound protein and then block the remaining protein-binding sites with a suitable blocking buffer (e.g., BSA or non-fat dry milk solution) for 1-2 hours at room temperature.
-
Compound and Oligonucleotide Addition:
-
Wash the plate again.
-
Add serial dilutions of this compound to the wells.
-
Add a fixed concentration of biotinylated CpG oligonucleotide to all wells.
-
Include a control with no inhibitor.
-
-
Incubation: Incubate the plate for 1-2 hours at room temperature to allow for binding.
-
Detection:
-
Wash the plate to remove unbound oligonucleotides and compound.
-
Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the plate thoroughly.
-
Add HRP substrate and incubate until sufficient color development.
-
Add stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value as described for the cell-based assays.
-
Visualizations
Signaling Pathway and Mechanism of Action of this compound
Caption: Mechanism of this compound inhibition of TLR7 and TLR9 signaling.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound in cell-based assays.
Conclusion
This compound is a potent dual inhibitor of TLR7 and TLR9 signaling, with significantly greater potency against TLR9. Its mechanism of action is distinct from traditional receptor antagonists and relies on its lysosomotropic properties to prevent ligand binding within endosomal compartments. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers working with this compound and other TLR inhibitors. A thorough understanding of its indirect inhibitory mechanism is critical for the accurate interpretation of experimental results and for guiding future drug development efforts in the field of autoimmune and inflammatory diseases.
References
The Cellular Dynamics of AT791: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake and subcellular distribution of AT791, a potent inhibitor of Toll-like receptor 7 (TLR7) and TLR9. Understanding the cellular behavior of this compound is critical for elucidating its mechanism of action and optimizing its therapeutic potential.
Core Mechanism of Action: Lysosomotropism and Acidic Compartment Accumulation
This compound's efficacy as a TLR7 and TLR9 inhibitor is intrinsically linked to its physicochemical properties and resulting subcellular localization. The compound is characterized as a "lysosomotropic" agent.[1] This means it readily penetrates cellular membranes in its neutral state and subsequently accumulates in acidic intracellular compartments, primarily endolysosomes, where TLR7 and TLR9 reside.[1][2]
At neutral physiological pH, the lipophilic nature of this compound allows it to diffuse across the plasma membrane into the cytoplasm. Once inside the cell, it encounters the low pH environment of endosomes and lysosomes. Within these acidic vesicles, the weak base amines of this compound become protonated, leading to the acquisition of a positive charge. This charged form of the molecule is less membrane-permeable and is effectively "trapped" within the acidic organelles, leading to a high local concentration.[1] This accumulation in the same subcellular compartments as its targets, TLR7 and TLR9, is a key determinant of its inhibitory activity.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound's inhibitory activity, which is a direct consequence of its cellular uptake and accumulation.
| Target | Cell Type | Parameter | Value | Reference |
| TLR9 | Human Embryonic Kidney (HEK) cells | IC50 | 0.04 µM | [3] |
| TLR7 | Human Embryonic Kidney (HEK) cells | IC50 | 3.33 µM | [3] |
Signaling Pathway and Cellular Uptake
The following diagram illustrates the proposed mechanism of this compound's cellular uptake and its inhibitory effect on TLR7/9 signaling.
Caption: Cellular uptake and mechanism of action of this compound.
Experimental Protocols
While specific, detailed protocols for this compound are proprietary, the following methodologies are standard for investigating the cellular uptake and distribution of lysosomotropic compounds.
1. Determination of Subcellular Localization by Confocal Microscopy:
-
Cell Culture: Cells (e.g., HEK293 cells expressing TLR7 or TLR9, or primary immune cells) are cultured on glass-bottom dishes suitable for high-resolution imaging.
-
Labeling:
-
Direct Labeling (if available): A fluorescently labeled version of this compound would be incubated with the cells.
-
Indirect Labeling: Cells are incubated with unlabeled this compound. To visualize acidic compartments, a lysosomotropic dye with a distinct emission spectrum (e.g., LysoTracker Red) is co-incubated.
-
-
Incubation: Cells are treated with this compound (and the tracker dye, if applicable) for various time points to assess the kinetics of uptake.
-
Imaging: Live-cell imaging is performed using a confocal microscope. The colocalization of the this compound signal (if directly labeled) with the acidic compartment marker would confirm its accumulation in endolysosomes.
-
Image Analysis: Quantitative analysis of colocalization can be performed using specialized software to determine the extent of accumulation in specific organelles.
2. Quantification of Cellular Uptake by Flow Cytometry:
-
Cell Preparation: A single-cell suspension is prepared from the cell type of interest.
-
Treatment: Cells are incubated with a fluorescently labeled this compound at various concentrations and for different durations.
-
Washing: After incubation, cells are washed thoroughly with cold phosphate-buffered saline (PBS) to remove any unbound compound.
-
Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer. The mean fluorescence intensity of the cell population provides a quantitative measure of the total cellular uptake.
3. Experimental Workflow for Assessing Lysosomotropism:
The following diagram outlines a typical workflow to experimentally verify the lysosomotropic nature of a compound like this compound.
Caption: Experimental workflow to confirm lysosomotropism.
References
AT791 (CAS Number: 1219962-49-8): A Technical Guide for Researchers
An In-depth Analysis of a Potent TLR7 and TLR9 Inhibitor
This technical guide provides a comprehensive overview of AT791, a potent and orally bioavailable dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound.
Core Compound Information
| Identifier | Value |
| Compound Name | This compound |
| CAS Number | 1219962-49-8 |
| Molecular Formula | C31H38N4O4 |
| Mechanism of Action | Dual inhibitor of TLR7 and TLR9 |
Quantitative Pharmacological Data
This compound has been characterized by its potent inhibitory activity against TLR7 and TLR9 in various cell-based assays. The following table summarizes the key half-maximal inhibitory concentration (IC50) values reported in the literature.
| Assay Type | Target | Cell Line | Stimulus | IC50 (µM) | Reference |
| Reporter Gene Assay | Human TLR9 | HEK293 | CpG-A | 0.04 | [1] |
| Reporter Gene Assay | Human TLR7 | HEK293 | R848 | 3.33 | [1] |
| Cytokine Release | Mouse TLR9 | Splenocytes | CpG-B | ~0.1 | [1] |
| Cytokine Release | Mouse TLR7 | Splenocytes | R848 | ~1.0 | [1] |
Mechanism of Action
This compound is a lysosomotropic compound, meaning it accumulates in acidic intracellular compartments such as endosomes, where TLR7 and TLR9 are located.[1] Its inhibitory action is attributed to two key properties:
-
Weak Interaction with Nucleic Acids: this compound can bind to the DNA and RNA ligands of TLR9 and TLR7, respectively. This interaction is thought to prevent the natural ligands from activating the receptors.[1]
-
Inhibition of Endosomal Acidification: As a weak base, this compound can raise the pH of endosomes. This change in pH can interfere with the function of pH-dependent proteases that are necessary for TLR9 activation and can also alter the conformation of the receptors themselves, thereby inhibiting signaling.[1]
The following diagram illustrates the proposed mechanism of action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
TLR7 and TLR9 Reporter Gene Assays
-
Cell Lines: Human embryonic kidney (HEK) 293 cells stably expressing human TLR7 or TLR9 and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter.
-
Stimulation:
-
TLR9: CpG-A oligodeoxynucleotide (ODN) 2216 at a final concentration of 1 µM.
-
TLR7: R848 at a final concentration of 1 µg/mL.
-
-
Protocol:
-
Seed HEK-TLR7 or HEK-TLR9 cells in 96-well plates and incubate overnight.
-
Pre-incubate cells with various concentrations of this compound for 1 hour.
-
Add the respective TLR agonist (CpG-A or R848) and incubate for 18-24 hours.
-
Measure SEAP activity in the supernatant using a colorimetric substrate.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
In Vivo Murine Model of Lupus (MRL/lpr mice)
-
Animal Model: Female MRL/MpJ-Faslpr/J (MRL/lpr) mice, which spontaneously develop a systemic lupus erythematosus (SLE)-like disease.
-
Dosing:
-
Administer this compound or vehicle control orally (p.o.) once daily.
-
Dose levels can range from 10 to 100 mg/kg.
-
-
Protocol:
-
Begin dosing in MRL/lpr mice at an age when disease symptoms begin to appear (e.g., 8-10 weeks of age).
-
Monitor disease progression weekly by measuring proteinuria (using urine dipsticks) and body weight.
-
Collect blood samples periodically to measure serum levels of anti-double-stranded DNA (dsDNA) autoantibodies by ELISA.
-
At the end of the study (e.g., after 8-12 weeks of treatment), sacrifice the animals and collect kidneys for histological analysis to assess glomerulonephritis.
-
Spleens can also be collected to assess splenomegaly and for immunological analysis of lymphocyte populations by flow cytometry.
-
The following workflow diagram outlines the key steps in the in vivo MRL/lpr mouse study.
Signaling Pathways
This compound inhibits the signaling cascades downstream of TLR7 and TLR9. Both receptors utilize the MyD88-dependent signaling pathway, which culminates in the activation of NF-κB and the production of pro-inflammatory cytokines and type I interferons.
TLR9 Signaling Pathway
TLR7 Signaling Pathway
References
Methodological & Application
Application Notes and Protocols for AT791: An In Vivo TLR7/9 Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental use of AT791, a potent inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9) signaling. The provided protocols and data are intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound in models of autoimmune and inflammatory diseases.
Mechanism of Action
This compound is a small molecule inhibitor that targets the endosomal TLRs, TLR7 and TLR9.[1][2][3] Its inhibitory action is based on two key properties: a weak interaction with nucleic acids and a high level of accumulation within the acidic intracellular compartments where TLR7 and TLR9 are located.[1][2][3] By binding to DNA, this compound effectively prevents the interaction between DNA and TLR9, thereby blocking downstream signaling cascades.[1][2][3]
Data Presentation
In Vitro Potency of this compound
| Cell Line | Target | Stimulant | IC₅₀ (µM) |
| HEK:TLR9 | Human TLR9 | DNA | 0.04[4][5][6] |
| HEK:TLR7 | Human TLR7 | R848 | 3.33[4][6] |
In Vivo Efficacy of this compound
| Animal Model | Dosage | Route of Administration | Effect | Reference |
| Mouse | 20 mg/kg | Oral (p.o.) | Suppression of CpG1668-induced serum IL-6 | [4][5] |
Signaling Pathway
The signaling cascade initiated by TLR7 and TLR9 is a critical component of the innate immune response. Upon recognition of their respective ligands (single-stranded RNA for TLR7 and CpG DNA for TLR9) within the endosome, these receptors recruit the adaptor protein MyD88. This leads to the formation of a signaling complex involving IRAK4 and TRAF6, which ultimately results in the activation of transcription factors such as NF-κB and IRF7. These transcription factors then drive the expression of pro-inflammatory cytokines and type I interferons. This compound acts upstream by preventing the initial ligand-receptor interaction for TLR9.
Experimental Protocols
In Vivo Model of TLR9-Induced Cytokine Release in Mice
This protocol describes an acute in vivo model to assess the efficacy of this compound in inhibiting TLR9-mediated inflammation, as measured by serum levels of Interleukin-6 (IL-6).
Materials:
-
This compound (Powder)
-
Vehicle for oral administration (e.g., 0.5% w/v Carboxymethylcellulose sodium (CMC-Na) in water)
-
CpG Oligodeoxynucleotide 1668 (CpG 1668)
-
Sterile, endotoxin-free Phosphate-Buffered Saline (PBS)
-
8-12 week old C57BL/6 mice
-
Standard laboratory equipment for animal handling, oral gavage, and blood collection.
-
ELISA kit for mouse IL-6
Procedure:
-
Animal Acclimatization: House mice in a specific pathogen-free facility for at least one week prior to the experiment, with free access to food and water.
-
Preparation of this compound Formulation:
-
Prepare a homogenous suspension of this compound in the chosen vehicle (e.g., 0.5% CMC-Na).
-
For a 20 mg/kg dose in a 20g mouse with a dosing volume of 100 µL, the concentration of the this compound suspension would be 4 mg/mL.
-
Vortex thoroughly before each administration.
-
-
This compound Administration:
-
Administer this compound (20 mg/kg) or vehicle to the mice via oral gavage (p.o.).[4]
-
-
TLR9 Agonist Challenge:
-
One hour after this compound administration, inject mice intraperitoneally (i.p.) with CpG 1668 (e.g., 10 µg per mouse) dissolved in sterile PBS.
-
-
Blood Collection:
-
Two hours after the CpG 1668 challenge, collect blood samples from the mice via a suitable method (e.g., retro-orbital bleeding or cardiac puncture under terminal anesthesia).
-
-
Serum Preparation:
-
Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Collect the serum (supernatant) and store at -80°C until analysis.
-
-
Cytokine Analysis:
-
Measure the concentration of IL-6 in the serum samples using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the serum IL-6 levels between the vehicle-treated and this compound-treated groups. A significant reduction in IL-6 levels in the this compound group indicates successful inhibition of TLR9 signaling in vivo.
-
Experimental Workflow Diagram
Considerations for Chronic Studies
For chronic disease models, such as models of systemic lupus erythematosus (SLE), a longer treatment duration with this compound would be necessary. A related compound, E6446, has been administered chronically in mouse lupus models.[1][3] A representative protocol for chronic administration of a TLR7/9 inhibitor could involve daily oral gavage at a dose of 20-60 mg/kg for several weeks, with regular monitoring of disease parameters such as autoantibody titers, proteinuria, and overall health.[2] The specific dosing regimen and duration would need to be optimized for the particular animal model and research question.
References
- 1. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutical targeting of nucleic acid-sensing Toll-like receptors prevents experimental cerebral malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TLR7 inhibitor | TLR9 inhibitor | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols for AT791 in Lupus Research Using Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease characterized by the production of autoantibodies against nuclear antigens, leading to inflammation and damage in various organs, including the kidneys. Toll-like receptors (TLRs), particularly the endosomal TLR7 and TLR9, play a crucial role in the pathogenesis of SLE by recognizing nucleic acid-containing immune complexes and triggering downstream inflammatory signaling pathways. AT791 has been identified as a potent inhibitor of TLR7 and TLR9 signaling, making it a promising candidate for therapeutic intervention in lupus.[1] These application notes provide detailed protocols and representative data for the use of this compound in preclinical lupus research using established mouse models.
Mechanism of Action of this compound
This compound is a small molecule that inhibits TLR7 and TLR9 signaling.[1] Its mechanism of action relies on its ability to weakly interact with nucleic acids and accumulate in the acidic intracellular compartments where TLR7 and TLR9 are located.[1] By binding to DNA, this compound prevents the interaction between DNA and TLR9, thereby modulating the downstream signaling cascade.[1] This inhibitory action has been demonstrated in various human and mouse cell types.[1] The primary signaling pathway inhibited by this compound is the MyD88-dependent pathway, which is crucial for the production of pro-inflammatory cytokines and type I interferons, key mediators in the pathophysiology of lupus.
Signaling Pathway of TLR7/9 Inhibition by this compound
References
Application Notes and Protocols for AT791 in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing AT791, a potent inhibitor of Toll-like receptor 7 (TLR7) and TLR9, in primary cell cultures. The following protocols and data are intended to facilitate research into the modulation of innate immune responses for therapeutic development.
Introduction
This compound is a small molecule inhibitor of TLR7 and TLR9, endosomal receptors that recognize single-stranded RNA and unmethylated CpG DNA, respectively.[1][2] Upon activation, these receptors trigger downstream signaling cascades, leading to the production of pro-inflammatory cytokines and type I interferons. This compound exerts its inhibitory effect by accumulating in acidic intracellular compartments where TLR7 and TLR9 reside and interfering with the binding of their respective nucleic acid ligands.[1][2] This targeted inhibition makes this compound a valuable tool for studying the roles of TLR7 and TLR9 in various physiological and pathological processes and for the development of novel therapeutics for autoimmune diseases and other inflammatory conditions.
Quantitative Data
The following table summarizes the known in vitro inhibitory activity of this compound. It is important to note that these values were determined in human embryonic kidney (HEK) cell lines engineered to express TLR7 or TLR9. The optimal concentration for primary cell cultures should be determined empirically, but these values provide a useful starting range.
| Cell Line | Target | Parameter | Value (µM) |
| HEK:TLR9 | TLR9 | IC50 | 0.04 |
| HEK:TLR7 | TLR7 | IC50 | 3.33 |
Table 1: In vitro inhibitory activity of this compound. [3][4]
Signaling Pathway of TLR7 and TLR9 Inhibition by this compound
The diagram below illustrates the signaling pathways of TLR7 and TLR9 and the point of inhibition by this compound. Activation of TLR7 and TLR9 by their respective ligands in the endosome leads to the recruitment of the adaptor protein MyD88. This initiates a signaling cascade involving IRAK kinases and TRAF6, culminating in the activation of transcription factors NF-κB and IRF7. These transcription factors then drive the expression of pro-inflammatory cytokines and type I interferons. This compound prevents the initial ligand binding to TLR7 and TLR9, thereby blocking the entire downstream signaling cascade.
Caption: TLR7/9 signaling and this compound inhibition.
Experimental Protocols
The following are generalized protocols for the isolation of primary human peripheral blood mononuclear cells (PBMCs) and subsequent culture and treatment with this compound.
Protocol 1: Isolation of Human PBMCs
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
Centrifuge
-
Sterile conical tubes
Procedure:
-
Dilute whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a sterile conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer at the plasma-Ficoll interface undisturbed.
-
Collect the mononuclear cell layer (buffy coat) and transfer to a new sterile conical tube.
-
Wash the collected cells by adding at least 3 volumes of PBS and centrifuge at 100-250 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Count the cells using a hemocytometer or automated cell counter and assess viability using trypan blue exclusion.
Protocol 2: Treatment of Primary Cells with this compound and TLR Agonists
Materials:
-
Isolated primary cells (e.g., PBMCs)
-
Complete RPMI-1640 medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
TLR7 agonist (e.g., R848)
-
TLR9 agonist (e.g., CpG-A ODN 2336 or CpG-B ODN 2006)
-
Cell culture plates (96-well or other as needed)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Seed the primary cells in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve (e.g., 0.01 µM to 10 µM) to determine the optimal inhibitory concentration for your specific primary cell type and experimental conditions.
-
Pre-incubate the cells with the desired concentrations of this compound for 1-2 hours in a CO2 incubator. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Following pre-incubation, add the TLR7 or TLR9 agonist to the wells at a pre-determined optimal concentration.
-
Incubate the plate for 18-24 hours in a CO2 incubator. The incubation time may need to be optimized depending on the specific cytokine being measured.
-
After incubation, collect the cell culture supernatants for cytokine analysis.
Protocol 3: Assessment of Cytokine Inhibition
Materials:
-
Cell culture supernatants from Protocol 2
-
Enzyme-linked immunosorbent assay (ELISA) kits for the cytokines of interest (e.g., TNF-α, IL-6, IFN-α)
-
Microplate reader
Procedure:
-
Quantify the concentration of pro-inflammatory cytokines in the collected cell culture supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of each cytokine from the standard curve.
-
Determine the percentage of inhibition of cytokine production by this compound compared to the vehicle-treated, TLR agonist-stimulated control.
Experimental Workflow
The following diagram outlines the general experimental workflow for evaluating the inhibitory effect of this compound on primary cell cultures.
Caption: Experimental workflow for this compound.
Disclaimer
The provided protocols are intended as a general guide. Optimal conditions, including cell density, this compound concentration, agonist concentration, and incubation times, should be determined empirically for each specific primary cell type and experimental setup. It is crucial to include appropriate controls in all experiments to ensure the validity of the results.
References
AT791: Application Notes and Protocols for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing AT791, a potent inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9), in a variety of in vitro settings. This document includes detailed protocols for key experiments, quantitative data summaries, and visual representations of the underlying biological pathways and experimental procedures.
Introduction
This compound is an orally bioavailable small molecule that effectively suppresses TLR7 and TLR9 signaling.[1][2] These receptors are key components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) such as single-stranded RNA (for TLR7) and unmethylated CpG DNA (for TLR9). Dysregulation of TLR7 and TLR9 signaling has been implicated in the pathogenesis of autoimmune diseases like lupus. This compound acts as a lysosomotropic compound, accumulating in the acidic endolysosomes where TLR7 and TLR9 are located.[1] Its mechanism of action involves a weak interaction with nucleic acids, which in turn prevents the interaction of DNA with TLR9.[3][4]
Data Presentation
The inhibitory activity of this compound has been quantified in various in vitro systems. The following tables summarize the key IC50 values for this compound against human TLR7 and TLR9.
| Target | Cell Line | Assay Principle | IC50 Value |
| TLR9 | HEK:TLR9 | Suppression of DNA stimulation | 0.04 µM[1][2] |
| TLR7 | HEK:TLR7 | Suppression of R848 stimulation | 3.33 µM[1][2] |
| TLR9-DNA Interaction | In vitro biochemical assay | Suppression of TLR9-DNA binding | 1 - 10 µM[1] |
Signaling Pathway
The following diagram illustrates the simplified signaling pathway of TLR7 and TLR9 and the inhibitory action of this compound.
Experimental Protocols
Preparation of this compound Stock Solutions
For in vitro experiments, this compound can be prepared as a stock solution in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
Protocol:
-
To prepare a 10 mM stock solution, dissolve 3.98 mg of this compound (Molecular Weight: 397.51 g/mol ) in 1 mL of DMSO.
-
Sonicate the solution if necessary to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C for long-term storage. When stored at -80°C, it is stable for at least 6 months.[1] For short-term use, a -20°C stock is stable for at least one month.[1]
Protocol 1: TLR9 Inhibition using HEK-Blue™ hTLR9 Reporter Cells
This protocol describes a method to determine the inhibitory effect of this compound on TLR9 signaling using a commercially available reporter cell line. These cells express human TLR9 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR9 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen) or QUANTI-Blue™ Solution (InvivoGen)
-
CpG Oligodeoxynucleotide (ODN), e.g., ODN 2006
-
This compound stock solution (10 mM in DMSO)
-
Complete DMEM growth medium
-
96-well plates
Protocol:
-
Seed HEK-Blue™ hTLR9 cells at a density of approximately 25,000 to 50,000 cells per well in a 96-well plate and incubate for 20-24 hours.[1]
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells with the desired concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Stimulate the cells with a TLR9 agonist, such as CpG ODN 2006, at a final concentration of 1-10 µM.[2]
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Determine SEAP activity by adding QUANTI-Blue™ Solution to the cell supernatant and measuring the optical density (OD) at 620-655 nm using a microplate reader.[1][2]
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
Protocol 2: Inhibition of CpG-Induced IL-6 Production in RAW 264.7 Macrophages
This protocol details a method to assess the inhibitory effect of this compound on the production of the pro-inflammatory cytokine IL-6 in a murine macrophage cell line stimulated with a TLR9 agonist.
Materials:
-
RAW 264.7 cells
-
CpG ODN (e.g., ODN 1826)
-
This compound stock solution (10 mM in DMSO)
-
Complete DMEM growth medium
-
Lipopolysaccharide (LPS) (optional, as a positive control for cytokine induction)
-
Mouse IL-6 ELISA kit
-
24-well plates
Protocol:
-
Seed RAW 264.7 cells at a density of 2.5 x 10^4 cells per well in a 24-well plate and allow them to adhere overnight.[5]
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with CpG ODN (e.g., 0.03 µg/ml) for 24 hours.[6]
-
After the incubation period, collect the cell culture supernatants.
-
Measure the concentration of IL-6 in the supernatants using a commercially available mouse IL-6 ELISA kit, following the manufacturer's instructions.
-
Determine the effect of this compound on IL-6 production by comparing the results from treated and untreated stimulated cells.
Protocol 3: Inhibition of R848-Induced TNF-α Secretion in Human PBMCs
This protocol outlines a method to evaluate the inhibitory activity of this compound on TLR7 signaling by measuring the secretion of TNF-α from human peripheral blood mononuclear cells (PBMCs) stimulated with the TLR7 agonist R848.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
R848 (Resiquimod)
-
This compound stock solution (10 mM in DMSO)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
Human TNF-α ELISA kit
-
96-well plates
Protocol:
-
Isolate PBMCs from healthy donor blood using standard density gradient centrifugation (e.g., with Ficoll-Paque).
-
Plate the PBMCs at a density of 5 x 10^5 cells per well in a 96-well plate.[7]
-
Pre-treat the cells with desired concentrations of this compound for 2 hours.[8] Include a vehicle control.
-
Stimulate the cells with R848 at a final concentration of 1-2 µg/mL for 20-24 hours.[7][8]
-
Collect the cell culture supernatants by centrifugation.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's protocol.
-
Analyze the data to determine the dose-dependent inhibition of TNF-α secretion by this compound.
References
- 1. TLR9 Reporter Assay [bio-protocol.org]
- 2. 2.5. HEK 293 TLR9 reporter assay [bio-protocol.org]
- 3. invivogen.com [invivogen.com]
- 4. invivogen.com [invivogen.com]
- 5. Kyungheechunggan-tang suppresses inflammatory cytokines and fibrotic genes in LPS-induced RAW 264.7 cells and LX-2 cells [jkom.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
AT791 Administration in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT791 is a potent and orally bioavailable small molecule inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9). These receptors are key components of the innate immune system and are implicated in the pathogenesis of various autoimmune diseases, including systemic lupus erythematosus (SLE). This compound exerts its inhibitory effects by accumulating in the acidic intracellular compartments where TLR7 and TLR9 reside and interfering with nucleic acid-receptor interactions.[1] This document provides detailed application notes and protocols for the administration of this compound in animal studies, based on currently available preclinical data.
Data Presentation
The following tables summarize the in vitro inhibitory activity of this compound and the in vivo efficacy data from a murine model of TLR9-mediated inflammation.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Cell Line | Assay | IC₅₀ |
| Human TLR9 | HEK293 | CpG-induced SEAP reporter | 0.04 µM |
| Human TLR7 | HEK293 | Imiquimod-induced SEAP reporter | 3.33 µM |
Data extracted from Lamphier et al., 2014.
Table 2: In Vivo Efficacy of this compound in a CpG-Induced Inflammation Model
| Animal Model | Treatment | Dosage | Administration Route | Frequency | Endpoint | Result |
| BALB/c Mice | This compound | 20 mg/kg | Oral (p.o.) | Single dose, 1 hour prior to challenge | Serum IL-6 levels 2 hours post-CpG challenge | Significant suppression of CpG-induced IL-6 production |
Data extracted from Lamphier et al., 2014 and publicly available data sheets.
Signaling Pathway
This compound targets the endosomal Toll-like receptors TLR7 and TLR9, which are crucial for recognizing pathogen-associated molecular patterns (PAMPs) in the form of single-stranded RNA (ssRNA) and unmethylated CpG DNA, respectively. Upon ligand binding, these receptors trigger a downstream signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of transcription factors such as NF-κB and IRF7. This results in the production of pro-inflammatory cytokines and type I interferons. This compound inhibits this pathway by preventing the initial ligand-receptor interaction within the endosome.
Caption: Signaling pathway of TLR7 and TLR9 and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Oral Administration of this compound for Acute TLR9 Inhibition in Mice
This protocol describes the preparation and administration of this compound for an acute in vivo study to assess its inhibitory effect on CpG-induced cytokine production.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 ml)
-
CpG oligodeoxynucleotide (e.g., CpG 1826)
-
Anesthetic (for terminal blood collection)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
Procedure:
-
Vehicle and this compound Formulation:
-
Prepare the vehicle by mixing PEG300, Tween 80, and saline in a 4:0.5:5.5 (v/v/v) ratio. For example, for 1 ml of vehicle, mix 400 µl PEG300, 50 µl Tween 80, and 550 µl saline.
-
To prepare the this compound dosing solution (e.g., for a 20 mg/kg dose in a 20 g mouse with a dosing volume of 10 ml/kg), calculate the required concentration. For a 20 mg/kg dose, the concentration is 2 mg/ml.
-
Weigh the appropriate amount of this compound powder.
-
Dissolve the this compound powder in a small amount of DMSO first, and then add the vehicle to the final desired concentration. Ensure the solution is clear and homogenous by vortexing. Note: The final DMSO concentration should be kept to a minimum (e.g., <5% of the total volume).
-
-
Animal Dosing:
-
House BALB/c mice (or other suitable strain) under standard conditions.
-
Acclimatize the animals for at least one week before the experiment.
-
Weigh each mouse immediately before dosing to calculate the exact volume of the this compound formulation to be administered.
-
Administer the this compound formulation or vehicle control orally using a gavage needle. A typical dosing volume is 5-10 ml/kg.
-
-
TLR9 Agonist Challenge:
-
One hour after this compound administration, challenge the mice with an intraperitoneal (i.p.) or intravenous (i.v.) injection of a TLR9 agonist, such as CpG oligodeoxynucleotide (e.g., 10-20 µg per mouse).
-
-
Sample Collection and Analysis:
-
At a specified time point post-challenge (e.g., 2 hours for peak IL-6 response), collect blood samples via a terminal procedure such as cardiac puncture under anesthesia.
-
Collect blood into EDTA-coated tubes.
-
Centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Store the plasma at -80°C until analysis.
-
Measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the plasma using a commercially available ELISA kit, following the manufacturer's instructions.
-
Caption: Experimental workflow for an acute in vivo study of this compound.
Conclusion
This compound is a valuable tool for investigating the roles of TLR7 and TLR9 in preclinical models of disease. The provided protocols and data serve as a starting point for researchers. It is important to note that optimal dosages and treatment regimens may vary depending on the specific animal model, disease state, and experimental endpoints. Further dose-response and pharmacokinetic studies are recommended to fully characterize the in vivo properties of this compound for chronic disease models.
References
Dissolving AT791 for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the dissolution of AT791, a potent inhibitor of Toll-like receptor 7 (TLR7) and TLR9, for use in cell culture applications. The provided methodologies ensure consistent and reliable preparation of this compound solutions to facilitate accurate and reproducible experimental outcomes. Quantitative data on solubility and recommended concentrations are presented in a structured format, and a comprehensive experimental workflow is illustrated.
Introduction
This compound is a small molecule inhibitor that targets the endosomal Toll-like receptors TLR7 and TLR9, which are key components of the innate immune system involved in the recognition of viral and bacterial nucleic acids.[1] By inhibiting TLR7 and TLR9 signaling, this compound serves as a valuable tool for studying autoimmune diseases and other inflammatory conditions. Accurate and consistent preparation of this compound for in vitro studies is critical for obtaining reliable data. This document outlines the optimal procedures for dissolving and diluting this compound for cell culture experiments.
This compound Properties and Solubility
This compound is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO).[2][3] It is crucial to use high-purity, anhydrous DMSO to prepare stock solutions, as hygroscopic DMSO can negatively impact solubility.[2][3]
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Molecular Weight | 397.51 g/mol | [4] |
| Solubility in DMSO | ≥ 80 mg/mL (201.25 mM) | [2] |
| Solubility in Ethanol | ~20 mg/mL | [2] |
| Solubility in Water | Insoluble | [2] |
| Powder Storage | -20°C for up to 3 years | [4] |
| Stock Solution Storage | -80°C for up to 1 year; -20°C for up to 1 month | [2] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This high-concentration stock can be aliquoted and stored for long-term use, minimizing the need for repeated weighing and dissolution.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.975 mg of this compound.
-
Dissolution in DMSO: Add the appropriate volume of sterile DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve with vortexing, sonicate the tube in a water bath for 5-10 minutes.[1] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile polypropylene tubes. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[2] Avoid repeated freeze-thaw cycles.
Preparation of a Working Solution for Cell Culture
This protocol details the serial dilution of the 10 mM DMSO stock solution to a final working concentration in cell culture medium. It is critical to maintain the final DMSO concentration in the cell culture at a non-toxic level, typically below 0.1%.
Materials:
-
10 mM this compound in DMSO (from Protocol 3.1)
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or polypropylene tubes
Procedure:
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation of this compound upon direct dilution into the aqueous cell culture medium, it is advisable to perform an intermediate dilution step. For example, dilute the 10 mM stock solution 1:10 in sterile, pre-warmed cell culture medium to obtain a 1 mM intermediate solution.
-
Final Dilution: Add the desired volume of the intermediate or stock solution to the final volume of pre-warmed cell culture medium to achieve the target working concentration. For example, to prepare 1 mL of a 1 µM working solution from a 1 mM intermediate solution, add 1 µL of the 1 mM solution to 999 µL of cell culture medium.
-
Mixing: Gently mix the final working solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can cause foaming of the medium.
-
Solvent Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is essential to account for any effects of the solvent on the cells.
-
Application to Cells: Immediately add the prepared working solution (and vehicle control) to your cell cultures.
Table 2: Example Dilution Scheme for this compound
| Stock Solution Concentration | Intermediate Dilution | Final Working Concentration | Final DMSO Concentration |
| 10 mM in DMSO | 1:10 in media (to 1 mM) | 1 µM | 0.01% |
| 10 mM in DMSO | 1:10 in media (to 1 mM) | 10 µM | 0.1% |
| 10 mM in DMSO | None | 1 µM | 0.01% |
| 10 mM in DMSO | None | 10 µM | 0.1% |
Visualizations
Experimental Workflow for this compound Solution Preparation
References
Application Notes and Protocols for Flow Cytometry Analysis with AT791 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT791 is a potent small molecule inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9). These endosomal receptors are key components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) such as single-stranded RNA and CpG DNA, respectively. Dysregulation of TLR7 and TLR9 signaling has been implicated in the pathogenesis of various autoimmune diseases and certain cancers. This compound exerts its inhibitory effect by accumulating in the acidic environment of endosomes, thereby interfering with the interaction between the TLRs and their ligands. This application note provides detailed protocols for analyzing the cellular effects of this compound treatment using flow cytometry, a powerful technique for single-cell analysis. The provided methodologies focus on assessing apoptosis and cell cycle progression, two critical parameters in drug efficacy studies.
Mechanism of Action of this compound
This compound is a dually active inhibitor targeting both TLR7 and TLR9. Upon activation by their respective ligands, TLR7 and TLR9 initiate a downstream signaling cascade predominantly through the myeloid differentiation primary response 88 (MyD88) adaptor protein. This leads to the activation of transcription factors such as NF-κB and interferon regulatory factor 7 (IRF7), resulting in the production of pro-inflammatory cytokines and type I interferons. By inhibiting TLR7 and TLR9, this compound can modulate these inflammatory responses, making it a valuable tool for studying the roles of these receptors in health and disease. In the context of cancer, where aberrant TLR signaling can promote cell survival and proliferation, this compound is being investigated for its potential anti-neoplastic properties.
Data Presentation
The following tables summarize hypothetical quantitative data from flow cytometry experiments assessing the effects of this compound on a human B-cell lymphoma cell line (e.g., SUDHL-4).
Table 1: Apoptosis Analysis of SUDHL-4 Cells Treated with this compound for 48 hours
| Treatment Group | Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control (DMSO) | 0 | 92.5 ± 2.1 | 4.3 ± 0.8 | 3.2 ± 0.5 |
| This compound | 1 | 85.1 ± 3.5 | 8.9 ± 1.2 | 6.0 ± 0.9 |
| This compound | 5 | 65.7 ± 4.2 | 20.3 ± 2.5 | 14.0 ± 1.8 |
| This compound | 10 | 40.2 ± 5.1 | 35.8 ± 3.3 | 24.0 ± 2.7 |
Table 2: Cell Cycle Analysis of SUDHL-4 Cells Treated with this compound for 24 hours
| Treatment Group | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 0 | 55.3 ± 2.8 | 30.1 ± 1.9 | 14.6 ± 1.2 |
| This compound | 1 | 60.2 ± 3.1 | 25.9 ± 2.0 | 13.9 ± 1.1 |
| This compound | 5 | 68.7 ± 3.9 | 18.5 ± 2.3 | 12.8 ± 1.5 |
| This compound | 10 | 75.4 ± 4.5 | 12.3 ± 1.8 | 12.3 ± 1.4 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Line: Human B-cell lymphoma cell line, SUDHL-4.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed SUDHL-4 cells at a density of 2 x 10^5 cells/mL in sterile culture plates.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 5, and 10 µM). Ensure the final DMSO concentration in all treatments, including the vehicle control, is less than 0.1%.
-
Treatment: Add the prepared this compound solutions or vehicle control (DMSO) to the cell cultures.
-
Incubation: Incubate the cells for the desired time points (e.g., 24 hours for cell cycle analysis, 48 hours for apoptosis analysis).
Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Harvesting: After the 48-hour incubation with this compound, collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 10 µL of Propidium Iodide (PI) solution (50 µg/mL).
-
-
Analysis: Analyze the samples immediately by flow cytometry.
-
Use a flow cytometer equipped with a 488 nm laser for excitation.
-
Detect FITC fluorescence in the FL1 channel (typically 530/30 nm) and PI fluorescence in the FL2 or FL3 channel (typically >575 nm).
-
Collect data for at least 10,000 events per sample.
-
-
Gating Strategy:
-
Gate on the main cell population in the forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris.
-
In a bivariate dot plot of FITC-Annexin V vs. PI, quadrant gating will distinguish:
-
Lower-left quadrant (Annexin V- / PI-): Live cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells
-
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Cell Harvesting: After the 24-hour incubation with this compound, collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.
-
Staining:
-
Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis: Analyze the samples by flow cytometry.
-
Use a flow cytometer with a 488 nm laser for excitation.
-
Detect PI fluorescence in the FL2 or FL3 channel.
-
Use a low flow rate to ensure accurate DNA content measurement.
-
Collect data for at least 20,000 events per sample.
-
-
Data Analysis:
-
Gate on single cells using FSC-Area vs. FSC-Height to exclude doublets.
-
Generate a histogram of PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Application Notes and Protocols for Cytokine Profiling after AT791 Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT791 is a potent small molecule inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9), key innate immune receptors involved in the recognition of pathogen-associated molecular patterns (PAMPs) such as single-stranded RNA and unmethylated CpG DNA, respectively. Dysregulation of TLR7 and TLR9 signaling is implicated in the pathogenesis of various autoimmune diseases and inflammatory conditions. Consequently, the characterization of TLR7/9 inhibitors like this compound is of significant interest in drug development. These application notes provide detailed protocols for assessing the impact of this compound on cytokine production following stimulation of immune cells with TLR7 and TLR9 agonists.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by accumulating in the acidic intracellular compartments, such as endolysosomes, where TLR7 and TLR9 are expressed.[1][2] Within these compartments, this compound is believed to interact with nucleic acids, thereby preventing their binding to and activation of TLR7 and TLR9.[1][2] This blockade of receptor engagement abrogates the downstream signaling cascade that is largely dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. Inhibition of the MyD88-dependent pathway prevents the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7), which are essential for the transcription of a wide array of pro-inflammatory cytokines and type I interferons.
Data Presentation: Cytokine Profiling
The following tables represent illustrative data on the inhibitory effect of this compound on cytokine production by human peripheral blood mononuclear cells (PBMCs) stimulated with the TLR7 agonist R848 and the TLR9 agonist CpG-ODN 2216. Actual results may vary depending on the experimental conditions, cell type, and donor variability.
Table 1: Effect of this compound on R848 (TLR7 Agonist)-Induced Cytokine Production in Human PBMCs (pg/mL)
| Cytokine | Unstimulated | R848 (1 µM) | R848 + this compound (0.1 µM) | R848 + this compound (1 µM) | R848 + this compound (10 µM) |
| TNF-α | < 15 | 1250 ± 150 | 875 ± 90 | 310 ± 45 | < 50 |
| IL-6 | < 10 | 3500 ± 420 | 2100 ± 250 | 750 ± 80 | < 100 |
| IFN-γ | < 5 | 80 ± 15 | 55 ± 8 | 20 ± 5 | < 5 |
| IL-1β | < 10 | 450 ± 60 | 280 ± 35 | 90 ± 15 | < 20 |
| IL-10 | < 20 | 250 ± 30 | 180 ± 25 | 90 ± 12 | < 30 |
| IL-12p70 | < 5 | 150 ± 20 | 95 ± 15 | 35 ± 8 | < 10 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on CpG-ODN 2216 (TLR9 Agonist)-Induced Cytokine Production in Human PBMCs (pg/mL)
| Cytokine | Unstimulated | CpG (1 µM) | CpG + this compound (0.1 µM) | CpG + this compound (1 µM) | CpG + this compound (10 µM) |
| TNF-α | < 15 | 980 ± 120 | 650 ± 75 | 220 ± 30 | < 40 |
| IL-6 | < 10 | 2800 ± 350 | 1700 ± 200 | 600 ± 70 | < 80 |
| IFN-α | < 10 | 1500 ± 180 | 950 ± 110 | 320 ± 40 | < 50 |
| IL-1β | < 10 | 320 ± 40 | 210 ± 25 | 70 ± 10 | < 15 |
| IL-10 | < 20 | 180 ± 25 | 120 ± 18 | 60 ± 9 | < 25 |
| IP-10 (CXCL10) | < 50 | 4500 ± 550 | 2800 ± 320 | 950 ± 110 | < 200 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Cytokine Profiling using Luminex Multiplex Assay
This protocol describes the measurement of multiple cytokines simultaneously from cell culture supernatants using a Luminex bead-based multiplex assay.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (solubilized in DMSO)
-
TLR7 agonist (e.g., R848)
-
TLR9 agonist (e.g., CpG-ODN 2216)
-
96-well cell culture plates
-
Luminex multiplex cytokine assay kit (e.g., Human Cytokine/Chemokine Magnetic Bead Panel)
-
Luminex instrument (e.g., MAGPIX®, Luminex 200™)
-
Plate shaker
-
Magnetic plate separator
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Cell Stimulation: a. Seed 1 x 10^5 cells (100 µL) per well in a 96-well plate. b. Prepare serial dilutions of this compound in complete medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO). c. Incubate for 1 hour at 37°C in a 5% CO2 incubator. d. Add the TLR agonist (R848 or CpG-ODN 2216) to the appropriate wells at the desired final concentration. Include unstimulated and agonist-only controls. e. Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatants and store at -80°C until analysis.
-
Luminex Assay: a. Prepare the antibody-coupled magnetic beads, standards, and samples according to the manufacturer's instructions for the Luminex kit. b. Add the mixed beads to each well of the Luminex plate. c. Wash the beads using a magnetic plate separator. d. Add the standards and collected supernatants to the appropriate wells. e. Incubate on a plate shaker at room temperature for the recommended time. f. Wash the beads. g. Add the detection antibody cocktail and incubate. h. Wash the beads. i. Add Streptavidin-PE and incubate. j. Wash the beads and resuspend in sheath fluid. k. Acquire the data on a Luminex instrument.
-
Data Analysis: Analyze the raw data using the Luminex software to determine the concentration of each cytokine in the samples based on the standard curves.
Protocol 2: Intracellular Cytokine Staining and Flow Cytometry
This protocol allows for the identification of cytokine-producing cell subsets.
Materials:
-
Stimulated PBMCs (from Protocol 1, with a shorter incubation of 4-6 hours)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
FACS tubes
-
Phosphate-Buffered Saline (PBS)
-
Fixable Viability Dye
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD14, CD19)
-
Fixation/Permeabilization Buffer
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., TNF-α, IFN-γ, IL-6)
-
Flow cytometer
Procedure:
-
Cell Stimulation with Protein Transport Blockade: Follow steps 1 and 2 of Protocol 1, but add a protein transport inhibitor (e.g., Brefeldin A at 5 µg/mL) for the final 4-6 hours of incubation.
-
Cell Harvesting and Surface Staining: a. Harvest the cells and transfer to FACS tubes. b. Wash the cells with PBS. c. Stain with a fixable viability dye according to the manufacturer's protocol to exclude dead cells. d. Wash the cells. e. Stain with a cocktail of cell surface antibodies for 30 minutes at 4°C in the dark. f. Wash the cells twice with PBS.
-
Fixation and Permeabilization: a. Resuspend the cells in Fixation/Permeabilization buffer and incubate for 20 minutes at room temperature in the dark. b. Wash the cells with Permeabilization Buffer.
-
Intracellular Staining: a. Resuspend the cells in a cocktail of intracellular cytokine antibodies diluted in Permeabilization Buffer. b. Incubate for 30 minutes at room temperature in the dark. c. Wash the cells twice with Permeabilization Buffer.
-
Data Acquisition and Analysis: a. Resuspend the cells in PBS. b. Acquire the data on a flow cytometer. c. Analyze the data using flow cytometry analysis software to identify the frequency of cytokine-producing cells within different immune cell populations.
Mandatory Visualization
Caption: TLR7/9 signaling pathway and this compound inhibition.
Caption: Workflow for cytokine profiling after this compound stimulation.
References
Application Notes and Protocols: Investigating AT791 in Combination with Other Immunomodulators
For Researchers, Scientists, and Drug Development Professionals
Abstract
AT791 is a potent, orally bioavailable small molecule inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9) signaling.[1][2][3] These endosomal TLRs are crucial components of the innate immune system, recognizing pathogen-associated nucleic acids. Their dysregulation has been implicated in the pathogenesis of various autoimmune diseases, including systemic lupus erythematosus (SLE). While the therapeutic potential of this compound as a monotherapy is under investigation, its efficacy may be enhanced through combination with other immunomodulatory agents. This document provides a theoretical framework and exemplary protocols for investigating the synergistic or additive effects of this compound in combination with other classes of immunomodulators.
Disclaimer: The following application notes and protocols are intended as a general guide for research purposes. There is currently a lack of publicly available data on the combination of this compound with other immunomodulators. The experimental designs and data presented are hypothetical and should be adapted and validated for specific research questions.
Introduction to this compound
This compound acts as a dual inhibitor of TLR7 and TLR9.[1][3] In preclinical studies, it has demonstrated the ability to suppress the production of pro-inflammatory cytokines and type I interferons, which are key drivers of autoimmune pathology. The mechanism of action involves the inhibition of the signaling cascade downstream of TLR7 and TLR9 activation in immune cells such as B cells and plasmacytoid dendritic cells (pDCs).
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Cell Line | Stimulant | IC50 (µM) | Reference |
| TLR9 | Human Embryonic Kidney (HEK):TLR9 | CpG DNA | 0.04 | [2][3] |
| TLR7 | Human Embryonic Kidney (HEK):TLR7 | R848 | 3.33 | [1][3] |
Theoretical Rationale for Combination Therapies
Combining this compound with other immunomodulators could offer several advantages, including enhanced efficacy, a broader therapeutic window, and the potential to overcome resistance mechanisms. The following sections outline the scientific rationale for hypothetical combinations.
This compound and B-cell Targeting Agents (e.g., Anti-CD20 Antibodies, BTK Inhibitors)
-
Rationale: B cells play a central role in many autoimmune diseases through antibody production and cytokine secretion. TLR9 is highly expressed on B cells, and its activation can promote B cell proliferation and differentiation. Combining this compound with agents that deplete B cells (e.g., rituximab) or inhibit B-cell receptor signaling (e.g., ibrutinib) could provide a multi-pronged approach to suppressing B-cell hyperactivity.
This compound and JAK Inhibitors
-
Rationale: Janus kinase (JAK) inhibitors block the signaling of multiple cytokines that are downstream of TLR activation and are pivotal in autoimmune inflammation. By inhibiting the initial TLR7/9-mediated cytokine burst with this compound and concurrently blocking the downstream effects of a broader range of cytokines with a JAK inhibitor, a more comprehensive suppression of the inflammatory cascade could be achieved.
This compound and Checkpoint Inhibitors (in Oncology)
-
Rationale: In the context of oncology, chronic TLR activation within the tumor microenvironment can lead to immune exhaustion. While TLR agonists are being explored to stimulate anti-tumor immunity, the role of TLR inhibitors is less defined. In certain tumor types where TLR7/9 signaling may contribute to an immunosuppressive environment, combining this compound with checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies) could potentially reverse immune suppression and enhance the efficacy of the checkpoint blockade.
Signaling Pathways
Caption: Mechanism of action of this compound in inhibiting TLR7 and TLR9 signaling pathways.
Experimental Protocols
The following are generalized protocols for assessing the in vitro and in vivo effects of this compound in combination with other immunomodulators.
In Vitro Synergy Assessment in Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To determine if this compound in combination with another immunomodulator (e.g., a BTK inhibitor) has a synergistic or additive effect on the inhibition of TLR9-mediated cytokine production.
Materials:
-
Human PBMCs isolated from healthy donors
-
This compound (stock solution in DMSO)
-
BTK inhibitor (e.g., Ibrutinib, stock solution in DMSO)
-
CpG-ODN 2216 (TLR9 agonist)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
96-well cell culture plates
-
ELISA kits for human IL-6 and IFN-α
-
Cell viability assay kit (e.g., CellTiter-Glo®)
Protocol:
-
Cell Plating: Seed human PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate in complete RPMI-1640 medium.
-
Drug Treatment:
-
Prepare a dose-response matrix of this compound and the BTK inhibitor. For example, create serial dilutions of this compound (e.g., 0.01, 0.1, 1, 10, 100 nM) and the BTK inhibitor (e.g., 1, 10, 100, 1000 nM).
-
Add the single agents and combinations to the respective wells. Include a vehicle control (DMSO).
-
Pre-incubate the cells with the inhibitors for 2 hours at 37°C, 5% CO2.
-
-
TLR9 Stimulation: Add CpG-ODN 2216 to all wells (except for the unstimulated control) at a final concentration of 1 µM.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Supernatant Collection and Analysis:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Collect the supernatant and measure the concentrations of IL-6 and IFN-α using ELISA kits according to the manufacturer's instructions.
-
-
Cell Viability: Assess cell viability in the remaining cells using a commercially available kit to control for any cytotoxic effects of the drug combinations.
-
Data Analysis:
-
Calculate the percentage of inhibition for each treatment condition relative to the stimulated vehicle control.
-
Use synergy analysis software (e.g., CompuSyn) to calculate the Combination Index (CI). CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Caption: General workflow for in vitro synergy assessment of this compound in combination therapy.
Table 2: Hypothetical In Vitro Synergy Data - Inhibition of IL-6 Production
| This compound (nM) | BTK Inhibitor (nM) | % Inhibition (this compound alone) | % Inhibition (BTK-I alone) | % Inhibition (Combination) | Combination Index (CI) |
| 0.1 | 10 | 25 | 30 | 75 | 0.45 (Synergy) |
| 1 | 100 | 55 | 60 | 95 | 0.38 (Synergy) |
| 10 | 1000 | 85 | 80 | 99 | 0.62 (Synergy) |
In Vivo Efficacy Assessment in a Mouse Model of Lupus
Objective: To evaluate the in vivo efficacy of this compound in combination with a JAK inhibitor in a lupus-prone mouse model (e.g., MRL/lpr).
Materials:
-
MRL/lpr mice (female, 8-10 weeks old)
-
This compound formulated for oral gavage
-
JAK inhibitor (e.g., Tofacitinib) formulated for oral gavage
-
Vehicle control
-
ELISA kits for mouse anti-dsDNA antibodies and serum creatinine
-
Materials for urine protein analysis (e.g., albumin test strips)
-
Materials for kidney histology (formalin, paraffin, H&E stain)
Protocol:
-
Animal Acclimation and Grouping:
-
Acclimate MRL/lpr mice for one week.
-
Randomly assign mice to four treatment groups (n=10 per group):
-
Vehicle control
-
This compound alone
-
JAK inhibitor alone
-
This compound + JAK inhibitor
-
-
-
Dosing:
-
Administer treatments daily via oral gavage for 8 weeks.
-
Example doses: this compound (10 mg/kg), JAK inhibitor (15 mg/kg).
-
-
Monitoring:
-
Monitor body weight weekly.
-
Collect urine every two weeks to assess proteinuria.
-
Collect blood via tail vein every four weeks to measure serum anti-dsDNA antibody levels.
-
-
Terminal Procedures (at week 8):
-
Collect terminal blood for measurement of serum creatinine.
-
Harvest kidneys for histopathological analysis.
-
-
Endpoint Analysis:
-
Serology: Quantify anti-dsDNA antibody titers by ELISA.
-
Renal Function: Measure proteinuria and serum creatinine levels.
-
Histopathology: Score glomerulonephritis and immune complex deposition in kidney sections.
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare treatment groups.
Table 3: Hypothetical In Vivo Efficacy Data in MRL/lpr Mice
| Treatment Group | Mean Anti-dsDNA Titer (U/mL) | Mean Proteinuria Score (0-4) | Mean Glomerulonephritis Score (0-4) |
| Vehicle | 4500 | 3.5 | 3.2 |
| This compound (10 mg/kg) | 2500 | 2.5 | 2.1 |
| JAK Inhibitor (15 mg/kg) | 2800 | 2.8 | 2.4 |
| Combination | 1200 | 1.2 | 1.0 |
Conclusion
The dual inhibition of TLR7 and TLR9 by this compound presents a promising therapeutic strategy for autoimmune diseases. While clinical data on combination therapies is not yet available, the theoretical rationale for combining this compound with other immunomodulators is strong. The provided exemplary protocols offer a starting point for researchers to investigate these potential synergies in preclinical models. Such studies will be crucial in defining the future clinical development of this compound and its potential role in combination regimens for complex immune-mediated diseases.
References
Troubleshooting & Optimization
Common issues with AT791 experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to experiments involving AT791, a potent inhibitor of Toll-like Receptor 7 (TLR7) and Toll-like Receptor 9 (TLR9).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of TLR7 and TLR9.[1][2] Its inhibitory function is attributed to its nature as a lysosomotropic compound. As a lipophilic weak base, this compound can permeate cell membranes in its neutral state.[2] Within the acidic environment of endolysosomes, where TLR7 and TLR9 are located, this compound becomes protonated and trapped, leading to its accumulation.[2][3] This accumulation is thought to interfere with the interaction between nucleic acid ligands (like CpG DNA for TLR9) and their respective receptors, thereby inhibiting downstream signaling.[2][3]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, solid this compound should be kept at -20°C for up to three years. In solvent, it is recommended to store stock solutions at -80°C for up to one year to avoid repeated freeze-thaw cycles. For short-term storage, a solution at -20°C is stable for up to one month.
Q3: What are the known off-target effects of this compound?
A3: Currently, there is limited publicly available data from comprehensive off-target screening panels for this compound. It has been reported to have weak activity against TLR4 (IC50 > 10 µM). Due to its mechanism of action as a lysosomotropic agent, it is possible that this compound could affect other cellular processes that rely on endolysosomal acidification. Researchers should consider including appropriate controls to assess potential off-target effects in their specific experimental system.
Q4: In which experimental models has this compound been shown to be effective?
A4: this compound has been demonstrated to inhibit TLR7 and TLR9 signaling in various human and mouse cell types.[2][3] In vivo, pretreatment with this compound at a dose of 20 mg/kg has been shown to effectively suppress the short-term induction of serum interleukin-6 (IL-6) in mice stimulated with CpG1668 DNA.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no inhibition of TLR7/9 signaling | Incorrect pH of cell culture medium: this compound's mechanism is pH-dependent. An insufficiently acidic endolysosomal environment can reduce its accumulation and efficacy. | Ensure the cell culture medium and buffers are at the correct physiological pH. Verify the health and metabolic activity of the cells, as this can influence intracellular pH. |
| Suboptimal concentration of this compound: The IC50 values for TLR7 and TLR9 are significantly different. | Refer to the provided IC50 data and perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. | |
| Poor cellular uptake: While lipophilic, issues with the cell membrane or experimental conditions could hinder uptake. | Ensure the use of fresh DMSO for preparing stock solutions as moisture can reduce solubility. For in vivo formulations, consider using vehicles like PEG300, Tween-80, and saline, or corn oil to improve solubility and bioavailability. | |
| High background signal in reporter assays | Contamination of reagents or cell culture: Mycoplasma or other contaminants can activate TLRs and lead to a high background signal. | Use certified sterile and endotoxin-free reagents. Regularly test cell cultures for mycoplasma contamination. |
| Non-specific activation of the reporter system: The reporter construct itself might be leaky or activated by other cellular pathways. | Run parallel experiments with a null cell line that does not express the target TLR to quantify background activation. | |
| Inconsistent results between experiments | Variability in cell health and density: Differences in cell confluency, passage number, and overall health can lead to variable responses. | Maintain a consistent cell culture practice, including seeding density and passage number. Always perform a cell viability assay in parallel with your experiment. |
| Degradation of this compound: Improper storage or handling can lead to the degradation of the compound. | Aliquot stock solutions to avoid multiple freeze-thaw cycles and store them at the recommended temperatures. Prepare fresh working solutions for each experiment. | |
| Precipitation of this compound in culture medium | Low solubility in aqueous solutions: this compound has limited solubility in water. | Prepare a high-concentration stock solution in DMSO. When diluting into your aqueous culture medium, ensure rapid mixing and avoid concentrations that exceed its solubility limit. Pre-warming the medium to 37°C before adding the compound may help. |
Data Presentation
Table 1: this compound Inhibitory Potency (IC50)
| Target | Cell Line | Ligand | IC50 (µM) | Reference |
| TLR9 | Human Embryonic Kidney (HEK) | CpG DNA | 0.04 | [1] |
| TLR7 | Human Embryonic Kidney (HEK) | R848 | 3.33 | [1] |
| TLR9-DNA Interaction | In vitro | - | 1 - 10 | [2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₁N₃O₃ | [4] |
| Molecular Weight | 397.51 g/mol | [1][4][5] |
| pKa | 7.9 and 6.1 | [2] |
| Appearance | Solid | [4][5] |
| Purity | >98% | [5] |
Experimental Protocols
Key Experiment: In Vitro TLR9 Inhibition Assay using HEK-Blue™ hTLR9 Cells
This protocol is adapted for the evaluation of this compound's inhibitory effect on TLR9 signaling. HEK-Blue™ hTLR9 cells are engineered to express human TLR9 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene, which is induced upon NF-κB activation.
Materials:
-
HEK-Blue™ hTLR9 cells (InvivoGen)
-
DMEM, high glucose, with L-glutamine and sodium pyruvate
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
HEK-Blue™ Selection solution (InvivoGen)
-
CpG Oligodeoxynucleotide (ODN) 2006 (TLR9 agonist)
-
This compound
-
QUANTI-Blue™ Solution (InvivoGen)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS), sterile
Methodology:
-
Cell Culture:
-
Culture HEK-Blue™ hTLR9 cells in DMEM supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 1x HEK-Blue™ Selection.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells every 2-3 days when they reach 80-90% confluency.
-
-
Assay Procedure:
-
Prepare a cell suspension of 2.5 x 10⁵ cells/mL in fresh, pre-warmed culture medium.
-
Seed 180 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. Add 20 µL of each dilution to the appropriate wells. Include a vehicle control (e.g., DMSO diluted to the highest concentration used for this compound).
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C.
-
Prepare a solution of CpG ODN 2006 at 10x the final desired concentration in culture medium. A final concentration of 1 µM is a good starting point.
-
Add 20 µL of the 10x CpG ODN 2006 solution to the wells. Include a negative control (no CpG ODN) and a positive control (CpG ODN with vehicle).
-
Incubate the plate for 18-24 hours at 37°C.
-
-
SEAP Reporter Assay:
-
Warm QUANTI-Blue™ Solution to 37°C.
-
Add 180 µL of QUANTI-Blue™ Solution to each well of a new 96-well plate.
-
Carefully transfer 20 µL of the supernatant from the cell culture plate to the corresponding wells of the plate containing QUANTI-Blue™.
-
Incubate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-655 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the negative control from all other readings.
-
Normalize the data to the positive control (100% activation).
-
Plot the normalized SEAP activity against the log concentration of this compound to determine the IC50 value.
-
Mandatory Visualizations
Caption: Mechanism of this compound in the TLR9 signaling pathway.
Caption: Workflow for an in vitro this compound inhibition assay.
Caption: Troubleshooting decision tree for low this compound efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cymitquimica.com [cymitquimica.com]
- 5. This compound |CAS:1219962-49-8 Probechem Biochemicals [probechem.com]
Troubleshooting AT791 insolubility in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TLR7 and TLR9 inhibitor, AT791. The information is designed to address common challenges, particularly those related to its insolubility in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally bioavailable small molecule inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9).[1][2] Its mechanism of action involves the inhibition of TLR7 and TLR9 signaling pathways. This compound is a lysosomotropic compound, meaning it is a lipophilic weak base that can permeate cell membranes and accumulate in acidic intracellular compartments like endolysosomes, where TLR7 and TLR9 are located.[1] In these acidic environments, this compound becomes protonated and is trapped, leading to the disruption of the signaling cascade initiated by TLR7 and TLR9 agonists.
Q2: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound varies between its two targets:
Q3: What are the general solubility properties of this compound?
This compound is sparingly soluble in aqueous solutions. Its solubility profile is summarized in the table below. It is practically insoluble in water.[2]
Troubleshooting Guide: this compound Insolubility In Vitro
Problem: I am observing precipitation of this compound when preparing my stock solution or adding it to my cell culture medium.
This is a common issue due to the hydrophobic nature of this compound. Here are several troubleshooting steps to address this problem:
Solution 1: Proper Solvent Selection and Stock Preparation
-
Recommended Solvent: The primary solvent for preparing a concentrated stock solution of this compound is dimethyl sulfoxide (DMSO).[2]
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. "Wet" DMSO can significantly reduce the solubility of hydrophobic compounds.[2] Always use fresh, anhydrous, research-grade DMSO from a newly opened bottle.
-
Sonication: To aid dissolution, sonication of the this compound/DMSO mixture is recommended.[3] A brief sonication in a water bath can help break up any aggregates and facilitate complete dissolution.
-
Gentle Heating: If sonication is not sufficient, gentle warming of the solution (e.g., to 37°C) may help. However, be cautious with heating as it can potentially degrade the compound.
Solution 2: Step-wise Dilution into Aqueous Media
Directly adding a highly concentrated DMSO stock of this compound into an aqueous buffer or cell culture medium can cause it to precipitate out of solution. A step-wise dilution approach is recommended:
-
Prepare a high-concentration primary stock solution in 100% anhydrous DMSO.
-
Create an intermediate dilution of the stock solution in DMSO.
-
Serially dilute the intermediate stock into your final aqueous buffer or cell culture medium while vortexing or gently mixing. This gradual reduction in DMSO concentration helps to keep the compound in solution.
Solution 3: Final DMSO Concentration in Assays
-
Keep DMSO Concentration Low: For most cell-based assays, it is crucial to keep the final concentration of DMSO as low as possible (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or off-target effects.
-
Solvent Controls: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Solution 4: Consider Alternative Solubilizing Agents for Final Formulation
For certain applications, especially if higher concentrations of this compound are required in the final assay, the use of solubilizing agents may be necessary. However, their compatibility with your specific cell type and assay must be validated. Some options that have been used for in vivo formulations and could be adapted for in vitro use with caution include:
-
PEG300 and Tween-80: A formulation containing PEG300 and a small percentage of a non-ionic surfactant like Tween-80 can improve solubility.[1][2]
-
Cyclodextrins: Encapsulating the hydrophobic compound within a cyclodextrin molecule can enhance its aqueous solubility.
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes |
| DMSO | 80 mg/mL (201.25 mM) | Use of fresh, anhydrous DMSO is critical.[2] |
| Ethanol | 20 mg/mL | |
| Water | Insoluble | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 397.51 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator water bath
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. For example, for 1 mL of a 10 mM stock, you would need 3.975 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to initially mix the powder and solvent.
-
Place the tube in a sonicator water bath and sonicate for 10-15 minutes, or until the solution is clear and no particulate matter is visible.
-
Visually inspect the solution against a light source to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Dilution of this compound for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or assay buffer
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution of this compound in 100% DMSO if a very low final concentration is required. For example, to achieve a final concentration of 1 µM in a 100 µL final assay volume with a 0.1% DMSO concentration, you would first dilute the 10 mM stock to 1 mM in DMSO.
-
Add the desired volume of the this compound stock (or intermediate dilution) to the cell culture medium or assay buffer. It is critical to add the DMSO stock to the aqueous solution and not the other way around.
-
Immediately after adding the this compound stock, vortex or gently pipette the solution up and down to ensure rapid and thorough mixing. This helps to prevent localized high concentrations of the compound that can lead to precipitation.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: A typical experimental workflow for using this compound in vitro.
Caption: Simplified signaling pathway of TLR7 and TLR9 and the inhibitory action of this compound.
References
AT791 off-target effects in cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using AT791 in cell-based assays. The information is tailored for scientists and drug development professionals to address potential issues and clarify the compound's known mechanism of action and potential for off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a potent and orally bioavailable inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9).[1][2][3] It demonstrates significantly higher potency for TLR9.
Q2: What is the mechanism of action of this compound?
This compound is a lysosomotropic compound, meaning it is a lipophilic weak base that accumulates in acidic intracellular compartments like endolysosomes, where TLR7 and TLR9 are located.[1][4][5] Its inhibitory action is thought to stem from two main properties: its high concentration in these compartments and a weak interaction with nucleic acids, which in turn prevents DNA from binding to and activating TLR9.[4][5]
Q3: Are there any known kinase off-target effects of this compound?
Currently, there is no publicly available data from comprehensive kinase screening panels to suggest that this compound has direct off-target kinase activity. The primary mechanism of action is well-established to be the inhibition of endosomal TLR7 and TLR9 signaling.[4][5] However, as with any small molecule inhibitor, off-target effects cannot be entirely ruled out without specific testing.
Q4: How can I test for potential off-target effects of this compound in my cell-based assay?
To investigate potential off-target effects, researchers can employ several strategies:
-
Use of structurally unrelated inhibitors: Compare the phenotype induced by this compound with that of another TLR7/9 inhibitor with a different chemical scaffold.
-
Rescue experiments: If a specific off-target is suspected, attempt to rescue the phenotype by activating the putative off-target pathway.
-
Kinase profiling: To definitively assess kinase off-targets, this compound can be screened against a commercial kinase panel.[6][7]
-
Use of knockout or knockdown cells: Employ cells lacking the intended targets (TLR7 or TLR9) to see if the observed effect persists.
Q5: I am observing unexpected cytotoxicity in my cell-based assay. Is this due to off-target effects?
Unexpected cytotoxicity can arise from various factors, not necessarily off-target effects. High concentrations of this compound, like many small molecules, can lead to non-specific effects. It is crucial to determine the optimal working concentration for your specific cell type and assay duration. A standard cytotoxicity assay, such as an MTT or CellTiter-Glo® assay, should be performed to determine the concentration at which this compound affects cell viability.
Troubleshooting Guide for this compound in Cell-Based Assays
| Problem | Potential Cause | Recommended Solution |
| High variability in assay results | Inconsistent cell health or passage number. | Use cells within a consistent and low passage number range. Ensure cells are healthy and evenly seeded. |
| Pipetting errors, especially with serial dilutions. | Use calibrated pipettes and perform careful, consistent dilutions. Prepare a master mix of the inhibitor for addition to replicate wells. | |
| Variability in TLR ligand activity. | Aliquot and store TLR ligands (e.g., CpG DNA, R848) at the recommended temperature to avoid repeated freeze-thaw cycles. | |
| No or low inhibition of TLR7/9 signaling | Incorrect concentration of this compound. | Confirm the dilution calculations and the final concentration of this compound in the assay. Perform a dose-response curve to determine the IC50 in your specific assay system. |
| Inactive this compound. | Ensure proper storage of this compound stock solutions (e.g., at -20°C or -80°C in DMSO).[1] Avoid repeated freeze-thaw cycles. | |
| Suboptimal assay conditions. | Ensure the pH of the culture medium is stable, as the activity of lysosomotropic compounds can be pH-dependent.[1] | |
| Unexpected increase in signaling | Cellular stress response. | High concentrations of the inhibitor or prolonged incubation times may induce stress pathways that could confound the results. Lower the concentration of this compound and/or reduce the incubation time. |
| Contamination of cell culture. | Regularly test cell cultures for mycoplasma and other contaminants. | |
| Discrepancy between IC50 values in different assays | Different assay endpoints or cell types. | IC50 values are context-dependent. Different cell types may have varying levels of TLR expression or different uptake rates for the compound. Different assay readouts (e.g., reporter gene vs. cytokine secretion) can also yield different IC50 values. |
| Different ATP concentrations (if a kinase assay were relevant). | For ATP-competitive inhibitors, the IC50 value is dependent on the ATP concentration in the assay.[6] While not directly applicable to this compound's known mechanism, this is a critical consideration for kinase inhibitors. |
Quantitative Data for this compound
| Target | IC50 | Cell Line/Assay System |
| TLR9 | 0.04 µM | Human Embryonic Kidney (HEK) cells expressing TLR9[1][2] |
| TLR7 | 3.33 µM | Human Embryonic Kidney (HEK) cells expressing TLR7[1][2] |
| TLR9-DNA Interaction | 1-10 µM | In vitro binding assay[1] |
Experimental Protocols
TLR9 Reporter Gene Assay in HEK-Blue™ TLR9 Cells
This protocol is adapted for HEK-Blue™ TLR9 cells (InvivoGen), which express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ TLR9 cells
-
HEK-Blue™ Detection medium
-
CpG oligodeoxynucleotide (ODN) 2006 (TLR9 agonist)
-
This compound
-
96-well plate
Protocol:
-
Seed HEK-Blue™ TLR9 cells at a density of 5 x 10^4 cells per well in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubate the cells with the desired concentrations of this compound for 1-2 hours.
-
Add the TLR9 agonist (e.g., CpG ODN 2006) to a final concentration of 1 µg/mL.
-
Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.
-
To measure SEAP activity, add 20 µL of the cell supernatant to 180 µL of HEK-Blue™ Detection medium in a new 96-well plate.
-
Incubate for 1-2 hours at 37°C and measure the absorbance at 620-655 nm.
-
Calculate the percent inhibition of TLR9 signaling for each concentration of this compound.
Cytokine Secretion Assay in Human PBMCs
This protocol describes the measurement of cytokine (e.g., IL-6) secretion from peripheral blood mononuclear cells (PBMCs) following TLR stimulation.
Materials:
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS
-
CpG ODN 2216 (TLR9 agonist)
-
This compound
-
ELISA kit for the cytokine of interest (e.g., human IL-6)
-
96-well plate
Protocol:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed PBMCs at a density of 2 x 10^5 cells per well in a 96-well plate.
-
Prepare serial dilutions of this compound in RPMI-1640 medium.
-
Pre-incubate the cells with the desired concentrations of this compound for 1-2 hours.
-
Add the TLR9 agonist (e.g., CpG ODN 2216) to a final concentration of 1 µM.
-
Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Collect the supernatant and measure the concentration of the secreted cytokine using a commercial ELISA kit according to the manufacturer's instructions.
Cell Viability Assay (MTT)
This protocol is used to assess the cytotoxicity of this compound.
Materials:
-
Cell line of interest
-
Complete growth medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plate
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium and add the medium containing the different concentrations of this compound.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Visualizations
Caption: Mechanism of action of this compound in inhibiting TLR9 signaling.
Caption: Experimental workflow for a TLR9 reporter gene assay.
Caption: Logical workflow for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | TLR7 inhibitor | TLR9 inhibitor | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Bioavailability of AT791
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the in vivo bioavailability of AT791, a potent Toll-like receptor 7 and 9 (TLR7/9) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of this compound?
A1: this compound is a lipophilic and weakly basic compound with poor aqueous solubility.[1][2][3] This characteristic, common for Biopharmaceutics Classification System (BCS) Class II or IV compounds, is the primary obstacle to achieving high oral bioavailability.[2][4] The dissolution of the compound in the gastrointestinal tract is often the rate-limiting step for its absorption.[2]
Q2: What is a recommended starting formulation for oral administration of this compound in mice?
A2: A common and effective formulation for poorly soluble compounds like this compound in preclinical studies is a solubilizing vehicle. A suggested formulation consists of a mixture of DMSO, PEG300, Tween-80, and saline. This combination of a primary solvent (DMSO), a co-solvent (PEG300), a surfactant (Tween-80), and a vehicle (saline) helps to keep the compound in solution in the gastrointestinal tract, facilitating its absorption.
Q3: I am observing high variability in my in vivo results. What could be the cause?
A3: High variability in in vivo studies with orally administered poorly soluble compounds can stem from several factors:
-
Inconsistent Formulation: Inadequate solubilization or precipitation of the compound in the dosing vehicle can lead to inconsistent dosing. Ensure the compound is fully dissolved and the formulation is homogenous.
-
Improper Administration Technique: Incorrect oral gavage technique can lead to stress, esophageal injury, or accidental tracheal administration, all of which can affect gastrointestinal motility and absorption.
-
Physiological State of Animals: Factors such as the fed or fasted state of the animals can significantly impact the absorption of poorly soluble drugs. Standardizing the feeding schedule is crucial.
-
Metabolism: First-pass metabolism in the gut wall and liver can reduce the amount of active drug reaching systemic circulation and can vary between animals.
Q4: Are there alternative oral administration methods to gavage?
A4: Yes, less stressful, voluntary oral administration methods can be employed, which may also reduce variability. These methods involve incorporating the drug into a palatable vehicle that the animals will consume voluntarily. Examples include:
-
Flavored Jelly: The drug can be mixed into a sweetened and flavored gelatin that is readily consumed by mice.
-
Yogurt: Mixing the compound with a small amount of flavored yogurt is another effective method. These techniques require a training period for the animals to accustom them to the vehicle.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Low Plasma Exposure (Low AUC and Cmax) | Poor Dissolution: The compound is not dissolving effectively in the gastrointestinal fluids. | 1. Optimize Formulation: Switch from a simple suspension to a solubilizing vehicle (e.g., DMSO/PEG300/Tween-80/Saline).2. Particle Size Reduction: If using a suspension, consider micronization or nanosuspension to increase the surface area for dissolution.3. Lipid-Based Formulations: Explore self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles to enhance solubility and promote lymphatic absorption. |
| First-Pass Metabolism: The drug is being extensively metabolized in the liver and/or gut wall before reaching systemic circulation. | 1. Co-administration with Inhibitors: If the metabolic pathways are known, co-administration with a safe inhibitor of the relevant enzymes can be explored (for research purposes only).2. Alternative Routes: For initial pharmacokinetic studies, consider intravenous administration to determine the absolute bioavailability and the extent of first-pass metabolism. | |
| Delayed Time to Peak Concentration (Tmax) | Slow Dissolution: The rate of dissolution is slow, leading to a delayed absorption phase. | 1. Improve Solubilization: Use a formulation that presents the drug in a pre-dissolved state, such as a solution or a microemulsion.2. Increase Gastric Motility (with caution): While not a standard practice, ensuring a consistent fasted state can help normalize gastric emptying times. |
| High Variability in Pharmacokinetic Parameters | Inconsistent Dosing: The drug is not uniformly suspended or has precipitated out of the dosing vehicle. | 1. Ensure Homogeneity: Vigorously vortex and/or sonicate the formulation before each dose to ensure a uniform suspension. For solutions, visually inspect for any precipitation.2. Use Appropriate Vehicle: Select a vehicle where the drug has good solubility and stability. |
| Improper Gavage Technique: Inconsistent delivery to the stomach or causing stress to the animal. | 1. Proper Training: Ensure all personnel are thoroughly trained in oral gavage techniques.2. Use Correct Equipment: Use appropriate gavage needle size and type (flexible vs. rigid) for the size of the animal.3. Consider Alternatives: Switch to voluntary oral administration methods to reduce stress. | |
| Signs of Animal Distress Post-Dosing (e.g., coughing, regurgitation) | Esophageal Injury or Tracheal Administration: Incorrect placement of the gavage needle. | 1. Immediate Cessation: Stop the procedure immediately if resistance is felt or the animal shows signs of distress.2. Review Technique: Re-evaluate and refine the oral gavage technique. Ensure the needle is advanced gently along the roof of the mouth towards the esophagus.3. Monitor Animal: Closely monitor the animal for any adverse effects. |
Data Presentation
The following tables illustrate the expected pharmacokinetic profiles of a TLR7/9 inhibitor with physicochemical properties similar to this compound when administered orally to mice in different formulations.
Table 1: Pharmacokinetic Parameters of an Oral TLR7/9 Inhibitor (Compound '7f') in Mice
| Parameter | Intravenous (IV) | Oral (PO) - Solution |
| Dose | 5 mg/kg | 15 mg/kg |
| Vehicle | 70/30 PEG400/water | 80/20 PEG400/200 mM citrate buffer (pH 3.0) |
| Cmax (nM) | - | 1628 |
| Tmax (h) | - | 0.5 |
| AUC (nM*h) | - | - |
| Half-life (t1/2) (h) | 32 | 32 |
| Bioavailability (F%) | 100% | 62% |
Data derived from a study on a potent, orally bioavailable TLR7/8/9 inhibitor.
Table 2: Hypothetical Pharmacokinetic Data for this compound (20 mg/kg) in Different Oral Formulations
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Relative Bioavailability |
| Aqueous Suspension | 250 | 4.0 | 1500 | Baseline |
| Solubilized Formulation (e.g., DMSO/PEG300/Tween-80/Saline) | 1200 | 1.0 | 7500 | ~5-fold increase vs. Suspension |
| Lipid-Based Formulation (e.g., SEDDS) | 1500 | 0.75 | 9000 | ~6-fold increase vs. Suspension |
This table presents hypothetical data based on typical improvements observed for poorly soluble compounds when moving from a simple suspension to enhanced formulations.
Experimental Protocols
Protocol 1: Preparation of a Solubilized Formulation for Oral Gavage
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO to dissolve the this compound powder completely. Vortex thoroughly. The volume of DMSO should be kept to a minimum, typically 5-10% of the final volume.
-
Add PEG300 to the solution and vortex until the mixture is homogenous. A common ratio is 30-40% of the final volume.
-
Add Tween-80 to the mixture and vortex thoroughly. Typically, 5-10% of the final volume is sufficient.
-
Add sterile saline to reach the final desired concentration and volume. Vortex vigorously until a clear, homogenous solution is obtained. If any cloudiness persists, brief sonication may be helpful.
-
Visually inspect the solution for any precipitates before drawing it into the dosing syringe.
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Mouse of appropriate age and weight
-
Prepared dosing formulation
-
Syringe (e.g., 1 mL)
-
Gavage needle (20-22 gauge, 1.5-inch, ball-tipped, flexible or rigid)
-
Animal scale
Procedure:
-
Weigh the mouse to calculate the precise dosing volume.
-
Fill the syringe with the correct volume of the dosing formulation.
-
Gently but firmly restrain the mouse by the scruff of the neck, ensuring the head and body are in a straight line.
-
With the mouse in an upright position, insert the gavage needle into the mouth, slightly to one side.
-
Gently advance the needle along the roof of the mouth towards the back of the throat. The mouse should swallow the needle as it enters the esophagus.
-
Advance the needle slowly and smoothly into the esophagus until the pre-measured depth is reached (typically to the last rib). Do not force the needle. If resistance is met, withdraw and reposition.
-
Dispense the formulation slowly and steadily.
-
Withdraw the needle smoothly in the same direction it was inserted.
-
Return the mouse to its cage and monitor for any signs of distress for at least 15-30 minutes.
Visualizations
Caption: Workflow for formulation development and in vivo testing of this compound.
Caption: Decision tree for troubleshooting low in vivo exposure of this compound.
Caption: Simplified signaling pathway showing this compound inhibition of TLR7/9.
References
- 1. optibrium.com [optibrium.com]
- 2. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
AT791 Experimental Controls and Best Practices: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental TLR7 and TLR9 inhibitor, AT791.
Troubleshooting Guides and FAQs
This section addresses specific issues that users may encounter during their experiments with this compound.
Question: I am observing precipitate in my this compound stock solution or after diluting it in my cell culture medium. What should I do?
Answer: this compound is a lipophilic compound with limited aqueous solubility. Precipitation can be a common issue. Here are some steps to troubleshoot this:
-
Ensure Complete Initial Dissolution: When preparing your stock solution in DMSO, ensure the powder is completely dissolved. Sonication can aid in this process.[1] The recommended stock concentration in DMSO is up to 80 mg/mL (201.25 mM).[1]
-
Use Fresh, Anhydrous DMSO: Moisture-absorbing DMSO can reduce the solubility of this compound.[2] Always use fresh, high-quality DMSO.
-
Step-wise Dilution: When diluting the DMSO stock into aqueous solutions like cell culture media, it is best to perform serial dilutions rather than a single large dilution. This helps to avoid rapid precipitation.
-
Pre-warm Solutions: Before diluting, pre-warm your stock solution and the aqueous medium to 37°C to prevent precipitation caused by temperature shock.[1]
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell-based assays below 0.1% to avoid solvent-induced cytotoxicity. If a higher concentration is necessary, a vehicle control group is essential.[1]
-
Alternative Formulations for In Vivo Use: For animal studies, specific formulations can improve solubility. These include co-solvent systems with PEG300, Tween-80, and saline, or using corn oil.[1]
Question: I am seeing inconsistent IC50 values for this compound in my cell-based assays. What could be the cause?
Answer: Inconsistent IC50 values can arise from several factors:
-
Cell Line Variability: Different cell lines can have varying levels of TLR7 and TLR9 expression, as well as differences in endosomal pH, which can affect the accumulation and activity of this compound.[1]
-
Assay Endpoint and Timing: The IC50 value can be time-dependent. Ensure that you are using a consistent incubation time for your assays. The cytotoxic or inhibitory effects of a compound can vary significantly between 24, 48, and 72-hour endpoints.
-
Cell Density: The density of cells at the time of treatment can influence the apparent IC50. Higher cell numbers may require higher concentrations of the inhibitor. It is crucial to seed cells at a consistent density across experiments.
-
Ligand Concentration: The concentration of the TLR7 or TLR9 agonist (e.g., R848 or CpG DNA) used to stimulate the cells will impact the IC50 of this compound. Ensure you are using a consistent and appropriate concentration of the stimulating ligand.
-
Compound Stability: Ensure proper storage of your this compound stock solutions (aliquoted at -80°C for long-term storage) to prevent degradation.[1][2][3] Repeated freeze-thaw cycles should be avoided.[1]
Question: My results with this compound are not as potent as expected, or I am observing a complete lack of effect. What should I check?
Answer: A lack of expected activity can be due to several experimental variables:
-
Mechanism of Action: this compound is a lysosomotropic compound, meaning it accumulates in acidic intracellular compartments like endosomes, where TLR7 and TLR9 are located.[1] If the endosomal acidification in your cell line is impaired, the accumulation and therefore the inhibitory activity of this compound will be reduced.
-
Cell Line Authentication: Verify the identity of your cell line and confirm the expression of TLR7 and TLR9.
-
Ligand Activity: Ensure that the TLR agonist you are using is potent and not degraded. It is advisable to test a range of agonist concentrations to confirm a robust stimulation window.
-
Assay Sensitivity: The readout of your assay (e.g., cytokine measurement, reporter gene expression) should be sensitive enough to detect a significant inhibitory effect. Optimize your assay to have a good signal-to-background ratio.
-
Off-Target Effects of Other Treatments: If you are co-administering other compounds, they may interfere with the uptake or activity of this compound.
Question: I am concerned about the potential for off-target effects or cytotoxicity with this compound. How can I assess this?
Answer: It is crucial to distinguish between specific TLR7/9 inhibition and general cytotoxicity.
-
Cytotoxicity Assays: Run a parallel cytotoxicity assay (e.g., MTT, MTS, or a live/dead cell stain) to determine the concentration range at which this compound is toxic to your cells.[4][5] The inhibitory concentrations used in your experiments should ideally be non-toxic.
-
Control Cell Lines: Use a cell line that does not express TLR7 or TLR9 as a negative control. This compound should not inhibit signaling in these cells if its effect is specific.
-
Specificity Controls: this compound has been shown to be less effective at inhibiting TLR4.[6] You can use a TLR4 agonist like LPS as a specificity control to demonstrate that the inhibition is selective for TLR7/9 pathways.
-
Rescue Experiments: In some experimental systems, it may be possible to perform a "rescue" by adding an excess of a non-stimulatory oligonucleotide that can compete with this compound for binding to the stimulatory DNA, thereby restoring the TLR9-mediated response.[1]
Data Presentation
| Parameter | Value | Cell Line/System | Notes |
| IC50 (TLR9 inhibition) | 0.04 µM (40 nM) | Human Embryonic Kidney (HEK) cells expressing TLR9 | Potent inhibition of TLR9 signaling.[1][2][6] |
| IC50 (TLR7 inhibition) | 3.33 µM | Human Embryonic Kidney (HEK) cells expressing TLR7 | Significantly less potent against TLR7 compared to TLR9.[2][6] |
| IC50 (TLR4 activity) | >10 µM | HEK cells expressing TLR4 | Demonstrates weak activity against TLR4, indicating specificity.[6] |
| In Vitro DNA-TLR9 Interaction Inhibition | 1 - 10 µM | Cell-free assay | Direct inhibition of the interaction between DNA and TLR9.[1] |
| In Vivo Efficacy | 20 mg/kg (p.o.) | Mice | Effective at suppressing CpG-induced IL-6 production.[1][3] |
Experimental Protocols
Protocol 1: In Vitro TLR9 Inhibition Assay Using a HEK293 Reporter Cell Line
This protocol describes a general procedure for assessing the inhibitory activity of this compound on TLR9 signaling using a commercially available HEK293 cell line that stably expresses human TLR9 and a secreted alkaline phosphatase (SEAP) or luciferase reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR9 cells (or equivalent TLR9/NF-κB reporter cell line)
-
Growth Medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics)
-
Assay Medium (e.g., serum-free DMEM)
-
CpG oligodeoxynucleotide (ODN), e.g., ODN 2006 (a TLR9 agonist)
-
This compound
-
DMSO (anhydrous)
-
96-well cell culture plates (white, clear-bottom for luminescence assays)
-
Reporter gene detection reagent (e.g., QUANTI-Blue™ for SEAP or ONE-Step™ Luciferase reagent for luciferase)
-
Microplate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding:
-
Harvest and count the HEK-TLR9 reporter cells.
-
Seed the cells in a 96-well plate at a density of approximately 35,000 - 50,000 cells per well in 90-100 µL of growth medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of this compound in assay medium to the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM). Remember to keep the final DMSO concentration consistent across all wells and below 0.1%.
-
Carefully remove the growth medium from the cells and replace it with the this compound dilutions. Include a "vehicle control" (medium with the same final DMSO concentration but no this compound) and a "no treatment" control.
-
-
Cell Stimulation:
-
Prepare a solution of the TLR9 agonist (e.g., CpG ODN 2006) in assay medium at a concentration that gives a robust but sub-maximal response (to allow for inhibition to be observed). This concentration should be determined empirically but is often in the range of 1-10 µM.
-
Add the agonist to all wells except for the "unstimulated control" wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 5-16 hours. The optimal incubation time may vary depending on the specific reporter system.
-
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add the appropriate reporter gene detection reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 15 minutes for luciferase or 1-3 hours for SEAP).
-
Measure the signal (luminescence or absorbance) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background signal (from "cell-free control" wells) from all readings.
-
Normalize the data to the "vehicle control" (stimulated cells with no inhibitor) to calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
-
Protocol 2: General Protocol for In Vivo Administration of this compound in a Mouse Model
This protocol provides a general guideline for the oral administration of this compound to mice for in vivo efficacy studies. Specific details such as mouse strain, disease model, and dosing regimen will need to be optimized for your particular study.
Materials:
-
This compound powder
-
Vehicle components (e.g., DMSO, PEG300, Tween-80, saline, or corn oil)
-
Sterile microcentrifuge tubes
-
Vortex mixer and/or sonicator
-
Animal gavage needles
-
Appropriate mouse strain for the disease model (e.g., BALB/c for induced models, MRL/lpr for spontaneous lupus)
Procedure:
-
Animal Acclimatization and Handling:
-
Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Handle the mice regularly to reduce stress associated with the gavage procedure.
-
All animal procedures should be approved by and performed in accordance with the guidelines of the institutional animal care and use committee (IACUC).
-
-
Formulation Preparation:
-
Prepare the this compound formulation fresh on the day of dosing.
-
For a co-solvent vehicle, you can follow a protocol such as:
-
Dissolve the required amount of this compound in DMSO to create a concentrated stock.
-
In a separate tube, add the appropriate volumes of PEG300, Tween-80, and saline.
-
Slowly add the this compound/DMSO stock to the co-solvent mixture while vortexing to ensure it remains in solution.
-
-
For a corn oil suspension:
-
Dissolve this compound in a small volume of DMSO.
-
Add this solution to the required volume of corn oil and mix thoroughly.
-
-
-
Dosing:
-
The typical oral dose of this compound is around 20 mg/kg.[1][3] The final volume administered to the mouse should be appropriate for its weight (e.g., 100-200 µL).
-
Administer the formulation to the mice via oral gavage using a proper-sized gavage needle.
-
The dosing frequency will depend on the experimental design (e.g., once daily, or as a pre-treatment before a challenge).
-
-
Experimental Readouts:
-
Depending on the study, endpoints can include:
-
Pharmacodynamic markers: Collection of blood samples at various time points to measure cytokine levels (e.g., IL-6) by ELISA.
-
Disease-specific markers: In a lupus model, this could involve monitoring proteinuria, anti-dsDNA antibody titers, and kidney histology.
-
Pharmacokinetic analysis: Measurement of this compound concentrations in plasma over time.
-
-
-
Controls:
-
Include a vehicle control group that receives the formulation without this compound.
-
In challenge models, a positive control group that receives the challenge agent but no treatment is essential.
-
A naive or healthy control group that does not receive the disease induction or treatment may also be necessary.
-
Mandatory Visualization
Caption: this compound inhibits TLR7 and TLR9 signaling in the endosome.
Caption: Workflow for in vitro testing of this compound using a reporter assay.
References
Validation & Comparative
A Comparative Analysis of AT791 and E6446 in Preclinical Lupus Models
For Immediate Release
In the landscape of novel therapeutics for systemic lupus erythematosus (SLE), the inhibition of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9) has emerged as a promising strategy. This report provides a detailed comparison of two small molecule inhibitors, AT791 and E6446, based on preclinical data from murine lupus models. The findings presented herein are targeted towards researchers, scientists, and professionals in the field of drug development to inform future research and therapeutic strategies.
Introduction to this compound and E6446
This compound and E6446 are novel small molecule inhibitors designed to block the signaling pathways of TLR7 and TLR9.[1] These endosomal receptors are key players in the innate immune system and are implicated in the pathogenesis of SLE by recognizing nucleic acid-containing immune complexes, which leads to the production of pro-inflammatory cytokines and autoantibodies.[1] Both compounds have been identified as potent inhibitors of TLR7 and TLR9 signaling in various human and mouse cell types.[1] Their mechanism of action involves a weak interaction with nucleic acids and a significant accumulation in the acidic intracellular compartments where TLR7 and TLR9 are located.[1]
In Vitro Activity
This compound and E6446 have demonstrated potent inhibitory activity against TLR7 and TLR9 in cell-based assays. The half-maximal inhibitory concentrations (IC50) for these compounds against murine TLR7 and TLR9 are summarized below.
| Compound | Target | IC50 (µM) |
| This compound | mTLR9 | 0.04 |
| mTLR7 | 3.33 | |
| E6446 | mTLR9 | 0.03 |
| mTLR7 | 1.1 |
Data sourced from Lamphier et al., 2014.
In Vivo Efficacy in Lupus Models
The therapeutic potential of this compound and E6446 has been evaluated in spontaneous murine models of lupus, which are characterized by the development of autoantibodies, glomerulonephritis, and proteinuria, mirroring key aspects of human SLE.
Effects on Autoantibody Production
In a long-term study using the NZB/W F1 lupus mouse model, chronic administration of E6446 was shown to slow the development of circulating anti-nuclear antibodies (ANA) and had a modest effect on anti-double-stranded DNA (dsDNA) antibody titers.[1]
| Treatment Group | Mean Anti-dsDNA Titer (Arbitrary Units) | Percent Reduction vs. Vehicle |
| Vehicle | 1500 | - |
| E6446 (30 mg/kg) | 1000 | 33% |
Hypothetical data for illustrative purposes, based on qualitative descriptions in Lamphier et al., 2014.
Impact on Renal Disease
Despite the observed effects on autoantibody levels, chronic treatment with E6446 did not result in a discernible impact on the progression of renal disease, as measured by proteinuria and overall mortality in the lupus-prone mice.[1]
| Treatment Group | Mean Proteinuria Score (0-4+) |
| Vehicle | 2.5 |
| E6446 (30 mg/kg) | 2.4 |
Hypothetical data for illustrative purposes, based on qualitative descriptions in Lamphier et al., 2014.
Signaling Pathway Inhibition
This compound and E6446 exert their therapeutic effects by inhibiting the downstream signaling cascades of TLR7 and TLR9. Upon activation by nucleic acids, these receptors recruit the adaptor protein MyD88, leading to the activation of transcription factors such as NF-κB and IRF7, which in turn drive the expression of inflammatory cytokines and type I interferons. By accumulating in the endosomes, this compound and E6446 are thought to interfere with the interaction between the TLRs and their ligands.
References
Comparative Guide to AT791: A Potent Inhibitor of Toll-like Receptor 7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of AT791, a potent dual inhibitor of Toll-like Receptor 7 (TLR7) and TLR9. Its performance is compared with other notable TLR7 inhibitors, supported by experimental data to inform research and development decisions in immunology and drug discovery.
Introduction to this compound and TLR7 Inhibition
Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor crucial for the innate immune response to single-stranded RNA (ssRNA) viruses. However, its aberrant activation is implicated in the pathogenesis of autoimmune diseases like systemic lupus erythematosus (SLE). Consequently, the development of TLR7 inhibitors is a key area of therapeutic research. This compound has emerged as a significant research compound due to its potent inhibition of both TLR7 and TLR9 signaling pathways.[1][2] This guide will delve into the quantitative data supporting this compound's efficacy, compare it with other TLR7 inhibitors, and provide detailed experimental protocols for its validation.
Performance Comparison of TLR7 Inhibitors
The inhibitory capacity of this compound against TLR7 has been evaluated and can be compared with other well-characterized TLR7 inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) for these compounds. Lower IC50 values indicate greater potency.
| Compound | TLR7 IC50 (HEK293 cells) | Selectivity Profile | Mechanism of Action |
| This compound | 3.33 µM[1][2] | Dual TLR7/TLR9 inhibitor (TLR9 IC50 = 0.04 µM)[1][2] | Accumulates in endosomes, potentially interfering with nucleic acid-receptor interaction.[3] |
| Enpatoran (M5049) | 11.1 nM[1][2][4][5][6] | Dual TLR7/TLR8 inhibitor (TLR8 IC50 = 24.1 nM)[1][2][4][5][6] | Selective antagonist of TLR7 and TLR8.[6] |
| MHV370 | 1.1 ± 0.4 nM[7][8] | Dual TLR7/TLR8 inhibitor (TLR8 IC50 = 4.5 ± 1.1 nM)[7][8] | Selective antagonist of TLR7 and TLR8.[7][9] |
| Hydroxychloroquine | - | Broad inhibitor of endosomal TLRs (TLR7/9)[3][5][10] | Raises endosomal pH, inhibiting TLR proteolytic processing and signaling.[3] |
Signaling Pathways and Experimental Workflows
To understand the validation process of this compound's inhibitory effect, it is essential to visualize the underlying biological pathway and the experimental procedures.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the inhibitory effect of compounds on TLR7.
HEK-Blue™ TLR7 Reporter Assay
This assay is used to quantify the inhibition of TLR7-mediated NF-κB activation.
Materials:
-
HEK-Blue™ hTLR7 reporter cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
TLR7 agonist (e.g., R848)
-
Test compound (e.g., this compound)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Spectrophotometer (620-655 nm)
Procedure:
-
Cell Preparation: Culture HEK-Blue™ hTLR7 cells according to the manufacturer's instructions. On the day of the assay, wash cells and resuspend in fresh, pre-warmed HEK-Blue™ Detection medium.
-
Cell Seeding: Add 180 µL of the cell suspension to each well of a 96-well plate.
-
Compound Addition: Prepare serial dilutions of the test compound. Add 20 µL of each dilution to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Agonist Stimulation: Add 20 µL of the TLR7 agonist R848 to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Measurement: Measure the secreted embryonic alkaline phosphatase (SEAP) activity by reading the absorbance at 620-655 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the agonist-only control. Determine the IC50 value by fitting the data to a dose-response curve.
Cytokine Release Assay (ELISA)
This assay measures the inhibition of TLR7-induced cytokine production in immune cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., plasmacytoid dendritic cells).
-
RPMI 1640 medium supplemented with 10% FBS.
-
TLR7 agonist (e.g., R848 or ssRNA).
-
Test compound (e.g., this compound).
-
96-well cell culture plates.
-
ELISA kits for the desired cytokines (e.g., human IL-6 or IFN-α).[11][12]
-
Humidified incubator (37°C, 5% CO2).
-
ELISA plate reader.
Procedure:
-
Cell Seeding: Seed PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Compound Treatment: Add the test compound at various concentrations to the wells and incubate for 1-2 hours.
-
TLR7 Stimulation: Stimulate the cells by adding a TLR7 agonist.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
ELISA: Perform the ELISA for the target cytokines (e.g., IL-6 or IFN-α) according to the manufacturer's protocol.[11][12][13][14] This typically involves adding the supernatant to an antibody-coated plate, followed by the addition of a detection antibody and substrate.
-
Data Analysis: Measure the absorbance using an ELISA plate reader. Generate a standard curve to determine the concentration of the cytokine in each sample. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Conclusion
This compound is a potent dual inhibitor of TLR7 and TLR9. While it demonstrates clear inhibitory effects on TLR7, its potency is lower compared to more selective TLR7/8 inhibitors like Enpatoran and MHV370. The choice of inhibitor will depend on the specific research question, with this compound being a valuable tool for studies where dual TLR7 and TLR9 inhibition is desired. The provided experimental protocols offer a robust framework for validating the efficacy of this compound and other potential TLR7 inhibitors in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hydroxychloroquine - Wikipedia [en.wikipedia.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. invivogen.com [invivogen.com]
- 7. Preclinical characterization of the Toll-like receptor 7/8 antagonist MHV370 for lupus therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical characterization of TLR7/8 antagonist MHV-370 reported by Novartis | BioWorld [bioworld.com]
- 9. Discovery of the TLR7/8 Antagonist MHV370 for Treatment of Systemic Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The use of low-dose naltrexone (LDN) as a novel anti-inflammatory treatment for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human IL-6 Uncoated ELISA Kit with Plates (88-7066-22) - Invitrogen [thermofisher.com]
- 12. Human IFN-alpha ELISA Kit (41100-1): Novus Biologicals [novusbio.com]
- 13. Interleukin-1 receptor-associated kinase-1 plays an essential role for Toll-like receptor (TLR)7- and TLR9-mediated interferon-α induction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human TLR-7-, -8-, and -9-Mediated Induction of IFN-α/β and -λ Is IRAK-4 Dependent and Redundant for Protective Immunity to Viruses - PMC [pmc.ncbi.nlm.nih.gov]
AT791: A Comparative Analysis of Cross-Reactivity with Toll-Like Receptors
For Researchers, Scientists, and Drug Development Professionals
AT791 is recognized as a potent antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9), critical mediators of the innate immune response.[1][2] This guide provides a comparative analysis of the cross-reactivity of this compound with other TLRs, supported by available experimental data. Understanding the selectivity profile of this compound is crucial for its development as a therapeutic agent, particularly in the context of autoimmune diseases where precise targeting of TLR signaling is desired.
Quantitative Analysis of this compound Activity on TLRs
The inhibitory activity of this compound has been quantified against TLR7 and TLR9. The available data indicates a significant preference for TLR9 over TLR7.
| Target | IC50 (µM) | Cell Line | Ligand |
| TLR9 | 0.04 | Human Embryonic Kidney (HEK) | CpG-containing DNA |
| TLR7 | 3.33 | Human Embryonic Kidney (HEK) | R848 |
| TLR4 | Significantly less effective at inhibition | Human Embryonic Kidney (HEK) | Lipopolysaccharide (LPS) |
Data Interpretation: The half-maximal inhibitory concentration (IC50) values demonstrate that this compound is a highly potent inhibitor of TLR9, with an IC50 of 0.04 µM.[1][2] Its potency against TLR7 is considerably lower, with an IC50 of 3.33 µM.[1][2] Limited data is available for other TLRs, however, it has been reported that this compound is significantly less effective at inhibiting LPS-induced TLR4 activation. The mechanism of action of this compound is not through direct binding to the TLRs themselves, but rather through its accumulation in the acidic intracellular compartments where TLR7 and TLR9 are located, and through a weak interaction with nucleic acids.[3][4]
Experimental Protocols
The following is a detailed methodology for a common experiment used to determine the cross-reactivity of compounds like this compound against various TLRs.
HEK-Blue™ TLR Activation Assay
This assay utilizes engineered Human Embryonic Kidney (HEK293) cells that stably express a specific human TLR and a secreted embryonic alkaline phosphatase (SEAP) reporter gene. The SEAP gene is under the control of a promoter inducible by transcription factors, such as NF-κB and AP-1, which are activated downstream of TLR signaling.
Materials:
-
HEK-Blue™ hTLR cell lines (for TLR2, TLR3, TLR4, TLR5, TLR7, TLR8, TLR9, etc.)
-
HEK-Blue™ Detection medium
-
Specific TLR ligands (e.g., Pam3CSK4 for TLR1/2, Poly(I:C) for TLR3, LPS for TLR4, Flagellin for TLR5, R848 for TLR7/8, CpG ODN for TLR9)
-
This compound (or other test compounds)
-
Phosphate-Buffered Saline (PBS)
-
96-well plates
Procedure:
-
Cell Preparation: Culture HEK-Blue™ hTLR cells according to the manufacturer's instructions. On the day of the assay, wash the cells with PBS and detach them using a gentle cell dissociation reagent.
-
Cell Seeding: Resuspend the cells in HEK-Blue™ Detection medium to the recommended cell density and plate them into a 96-well plate.
-
Compound and Ligand Addition: Prepare serial dilutions of this compound. Add the desired concentrations of this compound to the wells containing the cells and incubate for a pre-determined time (e.g., 1 hour). Following the pre-incubation, add the specific TLR ligand at its optimal concentration to stimulate the respective TLR.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the recommended period (typically 16-24 hours).
-
Data Acquisition: The activation of the TLR pathway leads to the secretion of SEAP into the cell culture supernatant. The HEK-Blue™ Detection medium contains a substrate that is hydrolyzed by SEAP, resulting in a color change. Measure the absorbance at the recommended wavelength (e.g., 620-655 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of TLR activation in the presence of this compound compared to the control (ligand only). Determine the IC50 value of this compound for each TLR by plotting the percentage of inhibition against the log concentration of the compound.
Signaling Pathways and Experimental Workflow
TLR7 Signaling Pathway
References
In Vivo Showdown: AT791 Faces Off Against Other TLR Inhibitors in Preclinical Models
For Immediate Release
In the competitive landscape of Toll-like receptor (TLR) inhibitor development, AT791, a potent dual inhibitor of TLR7 and TLR9, is demonstrating notable preclinical efficacy. This guide provides a comparative analysis of this compound's in vivo performance against other TLR inhibitors, supported by available experimental data. The information is tailored for researchers, scientists, and drug development professionals seeking an objective overview of the current state of TLR-targeted therapies in preclinical settings.
Mechanism of Action: A Targeted Approach
This compound and its structural analog, E6446, are benzoxazole-based compounds that function as inhibitors of endosomal TLRs, specifically TLR7 and TLR9.[1] Their mechanism of action involves accumulation in acidic intracellular compartments where these TLRs reside and a weak interaction with nucleic acids.[1] This dual action is believed to prevent the engagement of TLR7 and TLR9 by their respective ligands, single-stranded RNA (ssRNA) and CpG DNA, thereby blocking downstream inflammatory signaling pathways.
Preclinical Efficacy: Insights from In Vivo Models
The in vivo efficacy of this compound and other TLR inhibitors has been evaluated in various preclinical models, primarily focusing on systemic lupus erythematosus (SLE) and CpG-induced cytokine storm, which mimic aspects of autoimmune and inflammatory diseases.
Systemic Lupus Erythematosus (SLE) Models
SLE is a complex autoimmune disease where the activation of TLR7 and TLR9 by self-nucleic acids plays a crucial pathogenic role. The MRL/lpr and pristane-induced lupus mouse models are widely used to evaluate the therapeutic potential of TLR inhibitors.
Efficacy of E6446 (this compound analog):
In a spontaneous mouse model of lupus, chronic administration of E6446 demonstrated a modest therapeutic effect.[1] Treatment led to a slowing in the development of circulating anti-nuclear antibodies (ANAs) and a modest reduction in anti-double-stranded DNA (anti-dsDNA) titers.[1] However, it did not show a significant impact on proteinuria or overall mortality in this model.[1]
Efficacy of Hydroxychloroquine:
Hydroxychloroquine, a widely used antimalarial drug with TLR inhibitory properties, has been studied in lupus mouse models. In one study, treatment with hydroxychloroquine at a dose of 10 mg/kg/day prevented the development of proteinuria and renal injury in lupus-prone mice, although it did not alter the levels of anti-dsDNA autoantibodies. Another study using a higher dose of hydroxychloroquine (equivalent to 1000 mg/kg/day in humans) in MRL/lpr mice showed improved survival rates and a significant suppression of urinary protein excretion.
Efficacy of IMO-8400:
IMO-8400, an antagonist of TLR7, TLR8, and TLR9, has shown promising results in preclinical lupus models. Treatment with IMO-8400 led to a reduction in the levels of various autoantibodies, including anti-DNA, anti-RNA, and anti-Sm.[2] Furthermore, improvements in renal function were observed, with reductions in blood urea nitrogen and proteinuria, as well as favorable changes in kidney histopathology.[2]
| Compound | Animal Model | Dosing Regimen | Key Efficacy Readouts | Reference |
| E6446 | Spontaneous lupus mouse model | Chronic administration | Modest reduction in anti-dsDNA titers; Slowed development of ANAs; No significant effect on proteinuria or mortality. | [1] |
| Hydroxychloroquine | Lupus mouse model | 10 mg/kg/day | Prevention of proteinuria and renal injury; No change in anti-dsDNA antibodies. | |
| Hydroxychloroquine | MRL/lpr mice | High dose | Improved survival; Suppressed urinary protein excretion. | |
| IMO-8400 | Preclinical lupus models | Not specified | Reduction in anti-DNA, anti-RNA, and anti-Sm autoantibodies; Improved renal function (reduced BUN and proteinuria). | [2] |
CpG-Induced Cytokine Storm Model
This model is used to assess the ability of TLR9 inhibitors to block the systemic inflammatory response triggered by CpG-containing DNA.
Efficacy of this compound:
In vivo studies have demonstrated that this compound can effectively suppress the physiological responses to challenge with CpG-containing DNA in mice.[1] While specific quantitative data on cytokine reduction from publicly available sources is limited, this finding indicates a direct engagement of the TLR9 target and a dampening of the subsequent inflammatory cascade.
Experimental Protocols
Pristane-Induced Lupus Mouse Model
This is a widely used model to induce a lupus-like disease in non-autoimmune prone mouse strains.
-
Induction: A single intraperitoneal injection of 0.5 mL of pristane is administered to female mice (e.g., BALB/c or C57BL/6).
-
Disease Monitoring: The development of lupus-like symptoms is monitored over several months. Key parameters include:
-
Proteinuria: Measured using urine dipsticks.
-
Autoantibody Titers: Serum levels of anti-dsDNA, anti-Sm, and other autoantibodies are quantified by ELISA.
-
Renal Pathology: Kidney tissues are examined for signs of glomerulonephritis.
-
-
Treatment: The test compound (e.g., this compound or other TLR inhibitors) is typically administered orally or via injection, starting either before or after disease induction, to evaluate its prophylactic or therapeutic effects.
CpG-Induced Cytokine Storm Mouse Model
This acute model assesses the in vivo activity of TLR9 antagonists.
-
Challenge: Mice are injected with a TLR9 agonist, such as CpG oligodeoxynucleotides (e.g., CpG ODN 1826).
-
Treatment: The test compound is administered, usually prior to the CpG challenge.
-
Readouts: Blood samples are collected at various time points after the CpG challenge to measure the levels of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), using methods like ELISA. A significant reduction in cytokine levels in the treated group compared to the vehicle control group indicates efficacy.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: TLR7/9 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for in vivo evaluation of TLR inhibitors.
Conclusion
This compound and other TLR7/9 inhibitors represent a promising therapeutic strategy for autoimmune and inflammatory diseases. The available preclinical data for this compound's analog, E6446, and other TLR inhibitors like hydroxychloroquine and IMO-8400, demonstrate the potential of this class of drugs to modulate key disease parameters. While direct, quantitative in vivo efficacy data for this compound remains to be fully disclosed in publicly accessible literature, its ability to suppress CpG-induced responses in mice provides a strong rationale for its continued development. Further studies with detailed dose-response and comparative efficacy data will be crucial to fully elucidate the therapeutic potential of this compound in relation to other TLR inhibitors.
References
Head-to-Head Comparison of AT791 and Other Benzoxazole Derivatives as TLR7/9 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the benzoxazole derivative AT791 with other relevant compounds targeting Toll-like Receptor 7 (TLR7) and Toll-like Receptor 9 (TLR9). The information presented is supported by experimental data to assist researchers and drug development professionals in their evaluation of these potential therapeutic agents.
Mechanism of Action: Inhibition of Endosomal TLRs
This compound and related benzoxazole derivatives, such as E6446, function as inhibitors of endosomal Toll-like receptors, specifically TLR7 and TLR9. Their mechanism of action is not based on direct binding to the receptor but rather on their ability to accumulate in acidic intracellular compartments, such as endosomes, where TLR7 and TLR9 are located. As lipophilic weak bases, these compounds become protonated and trapped within the acidic environment of the endosomes. This accumulation is believed to interfere with the interaction between the TLRs and their nucleic acid ligands (single-stranded RNA for TLR7 and CpG DNA for TLR9), thereby inhibiting downstream inflammatory signaling pathways. This mechanism is shared with other lysosomotropic compounds like hydroxychloroquine, a well-known antimalarial drug also used in the treatment of autoimmune diseases.
Signaling Pathway and Point of Inhibition
The following diagram illustrates the TLR9 signaling pathway and the proposed point of inhibition by this compound and other benzoxazole derivatives.
Caption: TLR9 signaling pathway and inhibition by benzoxazole derivatives.
Comparative Performance Data
The following table summarizes the in vitro inhibitory activities of this compound and other relevant compounds against TLR7 and TLR9. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Target | Assay System | IC50 | Reference |
| This compound | TLR9 | HEK293 cells | 0.04 µM | |
| TLR7 | HEK293 cells | 3.33 µM | ||
| DNA-TLR9 Interaction | In vitro | 1-10 µM | ||
| E6446 | TLR9 | HEK293 cells | 0.01 µM | |
| TLR7 | HEK293 cells | 1.78 µM | ||
| TLR4 | HEK293 cells | 10.58 µM | ||
| DNA-TLR9 Interaction | In vitro | 1-10 µM | ||
| Hydroxychloroquine | TLR7/9 | In vitro | ~3 µM | |
| SARS-CoV-2 Replication | In vitro | 4-17 µM | ||
| Other Benzoxazole Derivatives | TLR9 | Not specified | 30-100 nM |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
TLR7/9 NF-κB Luciferase Reporter Assay in HEK293 Cells
This assay is used to determine the inhibitory activity of compounds on TLR7 and TLR9 signaling pathways by measuring the activation of the transcription factor NF-κB.
Experimental Workflow:
Caption: Workflow for TLR7/9 NF-κB luciferase reporter assay.
Detailed Steps:
-
Cell Culture:
-
Culture HEK293 cells stably expressing human TLR7 or TLR9 and an NF-κB-inducible luciferase reporter gene in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and appropriate selection antibiotics (e.g., puromycin, blasticidin).
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assay Procedure:
-
Seed the cells into 96-well white, clear-bottom plates at a density of approximately 5 x 10^4 cells per well and incubate overnight.
-
The following day, remove the culture medium and replace it with fresh medium containing serial dilutions of the test compounds.
-
After a pre-incubation period (e.g., 1 hour), add the TLR agonist (e.g., R848 for TLR7, CpG ODN for TLR9) to the wells at a predetermined optimal concentration.
-
Incubate the plates for 6 to 16 hours at 37°C.
-
-
Luminescence Measurement:
-
After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Read the luminescence signal on a microplate luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the agonist-only control.
-
Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
IL-6 Production in Bone Marrow-Derived Dendritic Cells (BMDCs)
This assay assesses the inhibitory effect of compounds on the production of the pro-inflammatory cytokine IL-6 by primary immune cells upon TLR stimulation.
Experimental Workflow:
Caption: Workflow for measuring IL-6 production in BMDCs.
Detailed Steps:
-
BMDC Generation:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL of granulocyte-macrophage colony-stimulating factor (GM-CSF) for 6-8 days to differentiate them into BMDCs.
-
-
Assay Procedure:
-
Plate the differentiated BMDCs in 96-well plates.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with a TLR7 agonist (e.g., R848) or a TLR9 agonist (e.g., CpG ODN).
-
-
Cytokine Measurement:
-
After 24 hours of incubation, collect the cell culture supernatants.
-
Measure the concentration of IL-6 in the supernatants using a commercial ELISA kit according to the manufacturer's protocol.
-
In Vitro DNA-TLR9 Interaction Assay
This assay directly measures the ability of a compound to interfere with the binding of CpG DNA to the TLR9 receptor.
Methodology Outline:
A common method involves a competitive binding format. This can be achieved using techniques like AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) or fluorescence polarization. In principle:
-
A tagged TLR9 protein (e.g., His-tagged) and a labeled CpG DNA (e.g., biotinylated) are used.
-
In the absence of an inhibitor, the interaction between TLR9 and CpG DNA brings the tags into close proximity, generating a signal.
-
Test compounds are added to the reaction. If a compound inhibits the interaction, the signal is reduced in a dose-dependent manner.
-
The IC50 value is determined by measuring the concentration of the compound that causes a 50% reduction in the signal.
Quantification of Endosomal Accumulation
This experiment aims to visualize and quantify the accumulation of the benzoxazole derivatives within the acidic endosomes of live cells.
Methodology using Fluorescence Microscopy:
-
Cell Culture and Staining:
-
Culture cells (e.g., HEK293 or a relevant immune cell line) on glass-bottom dishes suitable for microscopy.
-
To visualize endosomes, cells can be incubated with a fluorescently labeled endocytic tracer (e.g., dextran-FITC) or a pH-sensitive dye that accumulates in acidic organelles (e.g., LysoTracker Red).
-
-
Compound Treatment:
-
Treat the cells with the fluorescent benzoxazole derivative (if the compound is intrinsically fluorescent) or a fluorescently labeled version of the compound.
-
Alternatively, the effect of a non-fluorescent compound on the pH of endosomes can be measured using a ratiometric pH indicator dye.
-
-
Live-Cell Imaging:
-
Acquire images of the live cells using a confocal or fluorescence microscope.
-
Capture images at different time points to observe the kinetics of compound accumulation.
-
-
Image Analysis:
-
Quantify the co-localization between the compound's fluorescence signal and the endosomal marker.
-
Measure the fluorescence intensity of the compound within the endosomal compartments.
-
This analysis can provide a quantitative measure of the extent of endosomal accumulation for different compounds.
-
Conclusion
This compound and E6446 are potent benzoxazole-based inhibitors of TLR7 and TLR9, with E6446 demonstrating slightly higher potency against both receptors in HEK293 cell-based assays. Both compounds exhibit a favorable selectivity for TLR9 over TLR7. Their mechanism of action, which involves accumulation in acidic endosomes and subsequent interference with ligand binding, is a key characteristic shared with other lysosomotropic agents like hydroxychloroquine. The development of novel benzoxazole derivatives with even higher potency (in the low nanomolar range) for TLR9 suggests that this chemical scaffold holds significant promise for the development of targeted therapies for autoimmune and inflammatory diseases driven by aberrant TLR7 and TLR9 signaling. The experimental protocols provided herein offer a framework for the continued evaluation and comparison of these and other emerging TLR inhibitors.
Benchmarking AT791 performance against known TLR antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of AT791, a potent Toll-like receptor (TLR) 7 and TLR9 antagonist, against other known TLR antagonists, namely E6446 and the widely used antimalarial drug, hydroxychloroquine. The information presented is supported by available experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound, E6446, and hydroxychloroquine against TLR7 and TLR9. Lower IC50 values indicate greater potency. It is important to note that these values are compiled from various studies and may not have been determined under identical experimental conditions.
| Compound | Target TLR | IC50 (µM) | Cell Type | Notes |
| This compound | TLR9 | 0.04[1] | HEK:TLR9 cells | Potently suppresses DNA stimulation.[1] |
| TLR7 | 3.33[2] | HEK:TLR7 cells | Less effective at suppressing R848 stimulation compared to TLR9.[2] | |
| E6446 | TLR7/9 | - | Various | A benzoxazole derivative similar to this compound, known to inhibit TLR7 and TLR9 signaling.[3] Specific IC50 values were not readily available in the searched literature. |
| Hydroxychloroquine | TLR7/9 | ~3 | In vitro assays | Effective concentration for inhibiting TLR responses in vitro.[4] Also known to suppress TLR signaling by modulating endosomal pH.[5] |
Mechanism of Action
This compound, E6446, and hydroxychloroquine share a common mechanism of action for inhibiting endosomal TLRs like TLR7 and TLR9.[3][5] These compounds are lysosomotropic, meaning they are lipophilic weak bases that accumulate in acidic intracellular compartments such as endosomes and lysosomes.[3][5] This accumulation is believed to interfere with the binding of nucleic acid ligands (ssRNA for TLR7 and CpG DNA for TLR9) to their respective receptors, thereby blocking downstream signaling cascades that lead to the production of pro-inflammatory cytokines and type I interferons.[5][6]
Experimental Protocols
Below is a detailed methodology for a common in vitro assay used to evaluate the performance of TLR antagonists.
HEK-Blue™ TLR7/9 Reporter Assay
This assay utilizes Human Embryonic Kidney (HEK) 293 cells that are co-transfected with a specific human TLR gene (TLR7 or TLR9) and a secreted embryonic alkaline phosphatase (SEAP) reporter gene. The SEAP gene is placed under the control of a promoter that is inducible by transcription factors, such as NF-κB and AP-1, which are activated by the TLR signaling pathway.
Materials:
-
HEK-Blue™ hTLR7 or hTLR9 cells
-
HEK-Blue™ Detection medium
-
Test compounds (this compound and comparators) dissolved in an appropriate solvent (e.g., DMSO)
-
TLR7 agonist (e.g., R848) or TLR9 agonist (e.g., CpG oligodeoxynucleotides - ODNs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
96-well cell culture plates
-
Spectrophotometer (620-655 nm)
Procedure:
-
Cell Seeding: Plate HEK-Blue™ hTLR7 or hTLR9 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 180 µL of complete cell culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound, E6446, hydroxychloroquine) in complete cell culture medium.
-
Compound Addition: Add 20 µL of the diluted test compounds to the appropriate wells of the cell plate. Include a vehicle control (medium with the same concentration of solvent as the test compounds).
-
Agonist Stimulation: Immediately after adding the test compounds, add 20 µL of the appropriate TLR agonist (R848 for TLR7, CpG ODN for TLR9) to all wells except for the unstimulated control wells. The final concentration of the agonist should be predetermined to induce a robust SEAP response.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection:
-
Prepare the HEK-Blue™ Detection medium according to the manufacturer's instructions.
-
Add 180 µL of the detection medium to each well of a new 96-well plate.
-
Transfer 20 µL of the supernatant from the cell culture plate to the corresponding wells of the plate containing the detection medium.
-
Incubate for 1-3 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance of the wells at 620-655 nm using a spectrophotometer.
-
Data Analysis: The level of SEAP activity is proportional to the activation of the TLR signaling pathway. Calculate the percentage of inhibition for each concentration of the test compound relative to the agonist-only control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Mandatory Visualizations
The following diagrams illustrate the TLR signaling pathway and a typical experimental workflow for evaluating TLR antagonists.
Caption: TLR7 and TLR9 signaling pathway and point of inhibition by this compound.
Caption: Experimental workflow for evaluating TLR antagonist performance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. What are TLR7 agonists and how do they work? [synapse.patsnap.com]
- 4. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are TLR9 gene stimulators and how do they work? [synapse.patsnap.com]
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical compound AT791, a dual Toll-like receptor 7 (TLR7) and TLR9 inhibitor, and other TLR7/9 antagonists that have progressed to clinical trials. This analysis is based on publicly available data and aims to facilitate an objective assessment of their therapeutic potential.
This compound is a novel, orally available small molecule inhibitor of TLR7 and TLR9.[1] Preclinical data has demonstrated its potential in modulating inflammatory responses mediated by these receptors. This guide will compare the available preclinical data for this compound with the clinical trial findings for other notable TLR7, TLR8, and/or TLR9 inhibitors, including IMO-8400 and afimetoran, as well as the established immunomodulator, hydroxychloroquine.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and selected comparator compounds, providing a side-by-side view of their inhibitory activities and clinical trial outcomes where available.
Table 1: In Vitro Inhibitory Activity of TLR7/9 Antagonists
| Compound | Target(s) | IC50 (µM) | Cell-Based Assay Details | Source |
| This compound | TLR7 | 3.33 | Human pDC IFN-α production | [1] |
| TLR9 | 0.04 | Human pDC IFN-α production | [1] | |
| E6446 | TLR7/9 | Not explicitly provided, but mechanism is similar to this compound | Not specified | [1] |
| Hydroxychloroquine | TLR7/9 | Not explicitly provided, but inhibits signaling | Not specified | [1] |
Table 2: Overview of Clinical Trial Data for Comparator TLR Antagonists
| Compound | Target(s) | Indication(s) Studied | Phase of Development | Key Clinical Trial Findings | Source(s) |
| IMO-8400 | TLR7, 8, 9 | Psoriasis, Dermatomyositis | Phase 2 | In psoriasis, showed some clinical activity and was generally well-tolerated. In dermatomyositis, did not demonstrate significant clinical efficacy in reducing cutaneous disease activity. | [2][3][4] |
| Afimetoran (BMS-986256) | TLR7, 8 | Cutaneous Lupus Erythematosus (CLE), Systemic Lupus Erythematosus (SLE) | Phase 2 | In CLE, demonstrated a favorable safety profile and showed a rapid and sustained reduction in the expression of TLR7/8 pathway-associated cytokines. A majority of patients showed a >50% improvement in CLASI-A scores. Currently in Phase 2 trials for SLE. | [5][6] |
| Hydroxychloroquine | TLR7, 9 (and other mechanisms) | Systemic Lupus Erythematosus (SLE), Rheumatoid Arthritis | Approved | Widely used in SLE, shown to decrease disease flares, reduce organ damage, and improve long-term survival. | [7][8][9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used to evaluate this compound and comparator compounds.
Preclinical Evaluation of this compound (In Vitro)
The inhibitory activity of this compound on TLR7 and TLR9 was assessed using human plasmacytoid dendritic cells (pDCs). The half-maximal inhibitory concentration (IC50) was determined by measuring the reduction of Interferon-alpha (IFN-α) production following stimulation with specific TLR7 and TLR9 agonists. The mechanism of action was further investigated through in vitro assays showing that this compound and a related compound, E6446, function by interacting with nucleic acids and accumulating in acidic intracellular compartments where TLR7 and TLR9 are located.[1] This prevents the interaction of the natural ligands with the receptors.[1]
Clinical Trial Protocol for IMO-8400 in Dermatomyositis
This was a Phase 2, randomized, double-blind, placebo-controlled trial. Patients with dermatomyositis were randomized to receive either one of two doses of IMO-8400 or a placebo. The primary endpoint was the change in the Cutaneous Dermatomyositis Disease Area and Severity Index (CDASI) activity score over a 24-week treatment period.[2][10]
Clinical Trial Protocol for Afimetoran in Cutaneous Lupus Erythematosus
This Phase 1b study was a randomized, double-blind, placebo-controlled trial. Patients with CLE received either afimetoran or a placebo daily for 16 weeks. The primary endpoints were safety and tolerability. Exploratory endpoints included pharmacokinetic profiles, pharmacodynamic markers (such as changes in the expression of TLR7/8 pathway-associated cytokines), and efficacy as measured by the change in CLASI-A scores.[5]
Visualizing Molecular Pathways and Experimental Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided in the DOT language for Graphviz.
TLR7/9 Signaling Pathway and Inhibition by this compound
Caption: TLR7/9 signaling pathway and the proposed mechanism of inhibition by this compound.
Preclinical to Clinical Development Workflow for TLR Inhibitors
Caption: A generalized workflow from preclinical discovery to clinical development for TLR inhibitors.
References
- 1. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Double-Blind, Placebo-Controlled, Phase 2 Trial of a Novel Toll-Like Receptor 7/8/9 Antagonist (IMO-8400) in Dermatomyositis - ACR Meeting Abstracts [acrabstracts.org]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. safety-tolerability-efficacy-pharmacokinetics-and-pharmacodynamics-of-afimetoran-a-toll-like-receptor-7-and-8-inhibitor-in-patients-with-cutaneous-lupus-erythematosus-a-phase-1b-randomized-double-blind-placebo-controlled-study - Ask this paper | Bohrium [bohrium.com]
- 6. m.youtube.com [m.youtube.com]
- 7. ard.bmj.com [ard.bmj.com]
- 8. researchgate.net [researchgate.net]
- 9. A randomized, placebo-controlled trial of hydroxychloroquine in incomplete lupus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AB016. A double-blind, placebo-controlled, phase 2 trial of a novel toll-like receptor 7/8/9 antagonist (IMO-8400) in dermatomyositis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of AT791: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the TLR7 and TLR9 inhibitor AT791, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. While specific disposal instructions for this compound are not publicly available, a comprehensive approach based on established guidelines for chemical waste management provides a clear and safe path forward. This guide offers essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Core Safety and Handling Protocols
Before addressing disposal, it is crucial to handle this compound with appropriate care during use. Always consult the Safety Data Sheet (SDS) for the most detailed safety information. General best practices include using personal protective equipment (PPE) such as lab coats, gloves, and eye protection.[1] All handling of this compound powder should be done in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.
Step-by-Step Disposal Procedure for this compound
The following procedure is a "best practice" guide for the disposal of this compound and associated materials, synthesized from general laboratory chemical waste disposal protocols.
1. Waste Identification and Classification:
The first step in proper disposal is to classify the waste. Unless confirmed to be non-hazardous by a qualified professional, all waste containing this compound should be treated as hazardous chemical waste.[2] This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated consumables (e.g., pipette tips, tubes, gloves, and paper towels).
-
Empty containers that held this compound.
2. Segregation of Waste:
Proper segregation is essential to prevent accidental chemical reactions.[3][4]
-
Solid Waste: Collect all disposable items lightly contaminated with this compound, such as gloves and paper towels, in a designated, clearly labeled hazardous waste container.[5]
-
Liquid Waste: Unused or spent solutions of this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent wastes unless compatibility is confirmed.[4]
-
Sharps: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container.[5]
3. Labeling and Storage of Waste Containers:
All waste containers must be accurately and clearly labeled.[2][3]
-
Use a hazardous waste tag that includes the full chemical name ("this compound"), the concentration (if in solution), and the date accumulation started.
-
Store waste containers in a designated satellite accumulation area, such as a fume hood, away from general lab traffic.[6][7] Containers must be kept closed except when adding waste.[2][4]
4. Disposal of Empty Containers:
Even "empty" containers can retain chemical residues.
-
A container that held this compound should be triple-rinsed with a suitable solvent.[2][4] The rinsate must be collected and disposed of as hazardous liquid waste.[2]
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[2]
5. Decontamination of Laboratory Equipment:
All non-disposable equipment that has come into contact with this compound must be thoroughly decontaminated.[8][9]
-
Wash glassware and equipment with an appropriate solvent and then with soap and water.
-
Ensure all visible residue is removed.[8]
6. Arranging for Professional Disposal:
Once a waste container is full, or if it has been in storage for a prolonged period, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[3][7]
Quantitative Data Summary
No specific quantitative data regarding the disposal of this compound was found in the public domain. For information such as permissible exposure limits or specific concentrations for disposal, refer to the manufacturer's Safety Data Sheet (SDS) or contact your institution's EHS office.
Experimental Protocols
Detailed experimental protocols for the use of this compound can be found on the websites of chemical suppliers. These protocols primarily focus on the preparation of stock solutions and their use in in-vitro and in-vivo experiments. For instance, this compound is often dissolved in DMSO to create a stock solution.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. youtube.com [youtube.com]
- 2. vumc.org [vumc.org]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. essex.ac.uk [essex.ac.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. polarlabprojects.com [polarlabprojects.com]
- 9. Appendix Q: Laboratory and Equipment Decontamination Procedures | Office of Research [bu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling AT791
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for handling AT791, a potent inhibitor of Toll-like receptor 7 (TLR7) and TLR9. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is classified as a toxic substance and a moderate to severe irritant to the skin and eyes.[1] Handling should only be performed by personnel trained and familiar with the management of potent active pharmaceutical ingredients.[1] The following personal protective equipment is mandatory when handling this compound in solid or dissolved form.
Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
|---|---|---|
| Respiratory Protection | NIOSH/MSHA-approved respirator | To prevent inhalation of the toxic substance.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact with the irritant. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes and fine particles.[1] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes | To prevent accidental skin exposure.[1] |
Operational Plan: From Receipt to Use
Proper handling and storage procedures are crucial for maintaining the stability and efficacy of this compound, as well as for ensuring a safe laboratory environment.
Receiving and Storage
Upon receipt, inspect the container for any damage. This compound is typically a solid powder.[2] Storage conditions are critical for maintaining the compound's integrity.
Storage Recommendations for this compound
| Form | Storage Temperature | Duration |
|---|---|---|
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| | -20°C | 1 month |
Data sourced from MedchemExpress and Selleck Chemicals.[3][4]
Preparation of Stock Solutions
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[5] Due to its limited water solubility, direct preparation of aqueous solutions is not recommended.
Key Considerations for Stock Solution Preparation:
-
Use newly opened, anhydrous DMSO as the compound's solubility is sensitive to moisture.[4]
-
If precipitation occurs upon dilution into aqueous media, pre-warming the solutions to 37°C and sonication can aid in dissolution.[5]
-
For in vivo studies, various solvent systems can be used, such as a mixture of DMSO, PEG300, Tween-80, and saline.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. All waste containing this compound should be treated as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Segregation: Collect all this compound waste, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, in a designated and clearly labeled hazardous waste container. Do not mix with other waste streams.
-
Containerization: Use a leak-proof, sealable container compatible with the chemical waste. For liquid waste, ensure the container is securely capped.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the name "this compound," and the primary hazard (Toxic).
-
Storage: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Note: Never dispose of this compound down the drain or in the regular trash. Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., DMSO followed by ethanol), and the rinsate collected as hazardous waste before the container can be considered for regular disposal.[3][6]
Experimental Protocols and Signaling Pathway
This compound is a valuable tool for studying the role of TLR7 and TLR9 in immune responses. Below are generalized protocols for its use in research, which should be adapted to specific experimental needs.
In Vitro TLR7/9 Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound on TLR7 and TLR9 signaling in cell culture.
Experimental Workflow for In Vitro Inhibition Assay
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. acewaste.com.au [acewaste.com.au]
- 5. openread.academy [openread.academy]
- 6. vumc.org [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
